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  • Product: Ethyl 2-phenylquinoline-4-carboxylate
  • CAS: 4420-46-6

Core Science & Biosynthesis

Foundational

Ethyl 2-phenylquinoline-4-carboxylate CAS number and nomenclature

Title: Engineering Quinoline Scaffolds: A Comprehensive Technical Guide on Ethyl 2-phenylquinoline-4-carboxylate (CAS: 4420-46-6) Executive Summary & Strategic Importance In the realm of modern medicinal chemistry and ad...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Quinoline Scaffolds: A Comprehensive Technical Guide on Ethyl 2-phenylquinoline-4-carboxylate (CAS: 4420-46-6)

Executive Summary & Strategic Importance

In the realm of modern medicinal chemistry and advanced materials science, the quinoline core represents a highly privileged scaffold. Specifically, Ethyl 2-phenylquinoline-4-carboxylate (IUPAC: ethyl 2-phenylquinoline-4-carboxylate; CAS: 4420-46-6) serves as a critical synthetic nexus[1][2]. Often referred to as cinchophen ethyl ester, this molecule bridges the gap between classic heterocyclic synthesis and cutting-edge applications, ranging from the development of potent antivirals targeting Enterovirus D68 (EV-D68) to the engineering of highly phosphorescent cyclometalated Iridium(III) complexes[3][4].

As a Senior Application Scientist, I approach the synthesis and utilization of this derivative not merely as a sequence of reactions, but as a highly orchestrated manipulation of molecular thermodynamics and kinetics. This whitepaper systematically deconstructs the chemical identity, mechanistic synthesis, and field-proven applications of Ethyl 2-phenylquinoline-4-carboxylate, providing self-validating protocols designed for high-yield reproducibility.

Chemical Identity & Quantitative Data

Understanding the baseline physicochemical and spectroscopic properties of Ethyl 2-phenylquinoline-4-carboxylate is paramount for verifying synthetic success and downstream purity. The compound typically presents as a yellow oil or a low-melting solid[1][5].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name Ethyl 2-phenylquinoline-4-carboxylate
CAS Number 4420-46-6[1]
Molecular Formula C₁₈H₁₅NO₂[1]
Molecular Weight 277.32 g/mol [1]
Melting Point 58–59 °C[1]
Table 2: Spectroscopic Characterization Data

Data acquired via standard analytical validation workflows.[5][6]

Method Key Spectral Signatures
IR (film) νmax 2983, 1724 (ester C=O), 1623, 1594, 1513 cm⁻¹
¹H NMR (CDCl₃, 400 MHz) δ 8.73 (d, 1H), 8.38 (s, 1H), 8.23–8.19 (m, 3H), 7.76 (t, 1H), 7.62 (t, 1H), 7.56–7.52 (m, 3H), 4.53 (q, 2H, –COOCH₂CH₃), 1.50 (t, 3H, –COOCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 166.45 (C=O), 156.72, 149.22, 138.84, 136.07, 130.28, 129.85, 129.68, 128.91, 127.71, 127.46, 125.38, 123.98, 120.19, 61.90 (CH₂), 14.32 (CH₃)

| Mass Spectrometry | TOF MS ES+ m/z: 278 (M⁺+1) |

Core Synthetic Methodology: Fischer Esterification

The primary route to Ethyl 2-phenylquinoline-4-carboxylate is the Fischer esterification of 2-phenylquinoline-4-carboxylic acid (cinchophen)[2][5].

Protocol 1: Synthesis of Ethyl 2-phenylquinoline-4-carboxylate

Mechanistic Rationale & Causality: Fischer esterification is an equilibrium-driven process. To achieve the ~89% yields reported in literature[5], absolute ethanol is utilized in vast excess to serve as both the solvent and the nucleophile, driving the equilibrium toward the product via Le Chatelier’s principle. Concentrated sulfuric acid (H₂SO₄) performs a dual function: it protonates the carbonyl oxygen to dramatically increase the electrophilicity of the carboxyl carbon, and it acts as a hygroscopic agent to sequester the water byproduct, thereby preventing the reverse hydrolysis reaction[2].

Step-by-Step Workflow:

  • Initiation: Suspend 1.0 equivalent of 2-phenylquinoline-4-carboxylic acid in a large excess of absolute ethanol.

  • Catalysis: Dropwise, add a catalytic amount of concentrated H₂SO₄ under continuous stirring. Caution: Highly exothermic.

  • Propagation: Heat the mixture to reflux (approx. 78 °C) for 12–24 hours. Monitor reaction progression via TLC until the starting material is consumed.

  • Quenching & Workup: Cool the mixture to room temperature. Remove the excess ethanol in vacuo.

  • Extraction: Dissolve the residue in an ethereal solution (e.g., diethyl ether). Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the residual H₂SO₄ and remove unreacted acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the product as a yellow oil[5][6].

Applications in Drug Discovery: EV-D68 Antivirals

Enterovirus D68 (EV-D68) is an atypical non-polio enterovirus responsible for severe respiratory and neurological diseases, such as acute flaccid myelitis. Currently, there are no FDA-approved antivirals for EV-D68[7]. Ethyl 2-phenylquinoline-4-carboxylate acts as a vital precursor for synthesizing quinoline analogs that potently inhibit the viral 2C protein—a multi-functional protein essential for viral uncoating, RNA replication, and progeny assembly[3][7].

Protocol 2: Synthesis of 2-Phenylquinoline-4-carbohydrazide

To functionalize the C4 position for drug-target binding, the ethyl ester must be converted into a carbohydrazide[2][3].

Mechanistic Rationale: Hydrazine is an exceptionally strong alpha-effect nucleophile. By conducting the reaction in a sealed tube at 130 °C, we surpass the standard boiling point of ethanol, providing the necessary activation energy to force the nucleophilic acyl substitution, displacing the ethoxy leaving group[3].

Step-by-Step Workflow:

  • Mixture: To a solution of Ethyl 2-phenylquinoline-4-carboxylate (1 mmol) in ethanol, add hydrazine monohydrate (2 mmol). The 2:1 ratio ensures complete conversion[3].

  • Thermal Activation: Seal the reaction tube and heat under reflux to 130 °C for 12 hours[3].

  • Purification: Remove the solvent in vacuo. Purify the crude product via flash column chromatography using a gradient of 5–15% CH₃OH in CH₂Cl₂ to isolate the pure carbohydrazide[3].

EV_D68_Pathway A Cinchophen (2-Phenylquinoline-4-carboxylic acid) B Ethyl 2-phenylquinoline-4-carboxylate (CAS: 4420-46-6) A->B EtOH, H2SO4 Reflux C 2-Phenylquinoline-4-carbohydrazide (Intermediate) B->C Hydrazine hydrate 130°C, 12h D EV-D68 Antiviral Analogs (Inhibit Viral 2C Protein) C->D Amide Coupling / Diversification

Caption: Workflow for the synthesis of EV-D68 antiviral analogs via carbohydrazide intermediates.

Applications in Materials Science: Phosphorescent Iridium(III) Complexes

Beyond pharmacology, Ethyl 2-phenylquinoline-4-carboxylate (abbreviated as epqcH in coordination chemistry) is a highly effective cyclometalating ligand. When coordinated to Iridium(III), it forms cationic heteroleptic complexes [Ir(epqc)₂(N^N)]⁺ that exhibit intense room-temperature phosphorescence (620–630 nm) driven by Metal-to-Ligand Charge Transfer (³MLCT)[4][8][9].

Protocol 3: Synthesis of Cyclometalated Iridium(III) Chloro-Bridged Dimer

Mechanistic Rationale: The formation of the metallacycle requires C-H bond activation of the phenyl ring and coordination of the quinoline nitrogen. A mixed solvent system of 2-ethoxyethanol and water (3:1) is critical here; it provides a high boiling point for the required thermal energy while ensuring the solubility of both the inorganic IrCl₃ salt and the organic epqcH ligand[10].

Step-by-Step Workflow:

  • Dimerization: Combine IrCl₃·xH₂O with 2–2.5 equivalents of epqcH in a 3:1 mixture of 2-ethoxyethanol and water.

  • Reflux: Heat the mixture to reflux for 24 hours under an inert atmosphere (N₂ or Argon).

  • Isolation: Cool to room temperature. The resulting chloro-bridged dimer [{Ir(epqc)₂(µ-Cl)}₂] will precipitate. Filter and wash with water and cold ethanol[8][10].

  • Bridge Cleavage (Optional): To form the luminescent heteroleptic complex, cleave the dimer using an ancillary diimine ligand (N^N, such as bipyridine) in the presence of AgBF₄ or AgPF₆ to abstract the chloride ions[8][10].

Iridium_Complexes A IrCl3·xH2O + epqcH (Ligand) B Chloro-bridged Dimer [{Ir(epqc)2(µ-Cl)}2] A->B 2-Ethoxyethanol/H2O Reflux, 24h C Monometallic Intermediate cis-[Ir(epqc)2(MeCN)2]BF4 B->C MeCN, AgBF4 Cleavage D Heteroleptic Complex [Ir(epqc)2(N^N)]BF4 C->D N^N Ligand (e.g., bipyridine) E Phosphorescent Emission (620-630 nm, 3MLCT) D->E Photophysical Excitation

Caption: Synthesis pathway and photophysical activation of epqc-based Iridium(III) complexes.

Conclusion

Ethyl 2-phenylquinoline-4-carboxylate is far more than a simple esterified intermediate. Its unique structural topology—combining a modifiable ester group, an aromatic quinoline core, and a highly reactive phenyl moiety—makes it an indispensable tool for Application Scientists. Whether navigating the rigorous demands of antiviral drug discovery or tuning the quantum yields of organometallic phosphors, mastering the synthetic causality of this compound ensures robust, scalable, and innovative research outcomes.

References

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles Source: Taylor & Francis Online URL:[Link][5]

  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) Source: PubMed Central (PMC) / NIH URL:[Link][3]

  • Alkyl chain functionalised Ir(iii) complexes: synthesis, properties and behaviour as emissive dopants in microemulsions Source: PubMed Central (PMC) / NIH URL:[Link][10]

  • Cyclometalated cinchophen ligands on iridium(III): towards water-soluble complexes with visible luminescence Source: Dalton Transactions / Cardiff University ORCA URL:[Link][4]

Sources

Exploratory

Spectroscopic Characterization of Ethyl 2-phenylquinoline-4-carboxylate: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Spectroscopic Causality, and Experimental Methodologies Executive Summary & Objective In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Spectroscopic Causality, and Experimental Methodologies

Executive Summary & Objective

In modern drug discovery and materials science, quinoline derivatives serve as privileged scaffolds. Specifically, Ethyl 2-phenylquinoline-4-carboxylate (Molecular Weight: 277.32 g/mol , Formula: C₁₈H₁₅NO₂) is a critical intermediate used in the synthesis of antibacterial agents, antiviral enterovirus inhibitors, and luminescent transition-metal complexes[1][2][3].

As a Senior Application Scientist, I approach the structural validation of such heterocyclic scaffolds not merely as a checklist of spectral peaks, but as a holistic, self-validating system. This whitepaper provides an in-depth, authoritative guide to the synthesis, isolation, and orthogonal spectroscopic characterization (NMR, FT-IR, and MS) of Ethyl 2-phenylquinoline-4-carboxylate. By understanding the causality behind each experimental choice and spectral signal, researchers can ensure absolute confidence in their structural assignments[1][4].

Synthetic Workflow & Mechanistic Causality

To obtain high-purity Ethyl 2-phenylquinoline-4-carboxylate for spectroscopic analysis, the most robust and scalable method is the acid-catalyzed Fischer esterification of 2-phenylquinoline-4-carboxylic acid (cinchophen)[1][4]. Alternative modern methods include three-component dehydrogenative reactions utilizing biomass feedstocks like ethyl lactate[5], but direct esterification remains the industrial standard for intermediate generation.

Experimental Protocol: Fischer Esterification

Every step in this protocol is designed to drive the equilibrium forward while preventing the degradation of the nitrogenous core.

  • Reaction Setup: Suspend 2-phenylquinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (excess, acts as both solvent and reactant).

  • Catalysis: Add concentrated sulfuric acid (H₂SO₄) dropwise. Causality: The acid serves a dual purpose. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, and acts as a dehydrating agent to sequester water, driving the equilibrium toward the ester (Le Chatelier’s principle)[4].

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 12–16 hours. Monitor the reaction via TLC (Hexanes:EtOAc) to confirm the consumption of the highly polar starting material.

  • Workup & Neutralization: Cool the mixture and concentrate it under reduced pressure. Pour the residue over crushed ice and neutralize carefully with saturated aqueous NaHCO₃. Causality: Neutralization is critical to deprotonate the quinoline nitrogen (pKa ~4.9), ensuring the product partitions entirely into the organic phase during extraction.

  • Extraction & Purification: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate. The resulting crude product is purified via silica gel flash chromatography to yield a yellow oil (Yield: ~89%)[1][4].

G Start 2-Phenylquinoline-4-carboxylic acid (Cinchophen) Reagents Ethanol + Conc. H2SO4 (Reflux, 12-16h) Start->Reagents Workup Aqueous NaHCO3 Neutralization & Extraction (EtOAc) Reagents->Workup Fischer Esterification Product Ethyl 2-phenylquinoline-4-carboxylate (Yellow Oil, Yield ~89%) Workup->Product Purification NMR NMR Spectroscopy (1H & 13C in CDCl3) Product->NMR Structural Elucidation IR FT-IR Spectroscopy (Thin Film) Product->IR Functional Group ID MS Mass Spectrometry (ESI-TOF, [M+H]+) Product->MS Molecular Weight

Workflow for the synthesis and orthogonal spectroscopic validation of the target ester.

Orthogonal Spectroscopic Characterization

A self-validating analytical system requires orthogonal techniques. NMR provides the carbon-hydrogen framework, FT-IR confirms the functional group transformation, and Mass Spectrometry verifies the absolute molecular weight[1][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: The purified yellow oil is dissolved in deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because its non-polar nature perfectly solvates the lipophilic ethyl ester, providing sharp, well-resolved multiplets without the risk of proton exchange[1].

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is defined by two distinct regions: the highly deshielded aromatic core and the aliphatic ethyl ester side chain[1][5]. The transformation is self-validated by the disappearance of the broad carboxylic acid proton (>11.0 ppm) and the emergence of an ABX₃ spin system (a quartet and a triplet)[4].

Table 1: ¹H NMR Spectral Data and Causality [1][4][5]

Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz) Assignment & Mechanistic Causality
8.74 Doublet (d) 1H 8.4 Quinoline H-5: Highly deshielded due to the anisotropic effect of the adjacent C=O group at C-4 and the aromatic ring current.
8.38 Singlet (s) 1H - Quinoline H-3: Appears as a sharp singlet, an absolute diagnostic marker for 2,4-disubstituted quinolines.
8.26–8.16 Multiplet (m) 3H - Quinoline H-8 & Phenyl ortho-H: Deshielded by the adjacent electronegative quinoline nitrogen.
7.76 Triplet (t) 1H 7.6 Quinoline H-7: Standard aromatic coupling.
7.61 Triplet (t) 1H 7.2 Quinoline H-6: Standard aromatic coupling.
7.56–7.52 Multiplet (m) 3H - Phenyl meta/para-H: Resonate slightly upfield from the ortho-protons.
4.54 Quartet (q) 2H 7.1 Ester -OCH₂-: Strongly deshielded by the adjacent ester oxygen; splits into a quartet due to the adjacent methyl group.

| 1.49 | Triplet (t) | 3H | 7.1 | Ester -CH₃: Splits into a triplet due to the adjacent methylene protons. |

¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C spectrum provides definitive proof of the carbon skeleton, showcasing 16 distinct carbon environments corresponding to the 18 carbons in the molecule (with symmetry in the phenyl ring accounting for the overlap)[1][5].

Table 2: ¹³C NMR Spectral Data [1][4][5]

Chemical Shift (δ, ppm) Assignment & Structural Significance
166.4 Ester Carbonyl (C=O): Confirms the successful esterification. Shifted slightly upfield compared to aliphatic ketones due to oxygen resonance.
156.7 Quinoline C-2: Highly deshielded due to direct attachment to the electronegative nitrogen and the phenyl ring.
149.2 Quinoline C-8a: Bridgehead carbon adjacent to the nitrogen atom.
138.8 Phenyl C-1': Ipso carbon of the attached phenyl ring.
136.1 Quinoline C-4: Carbon attached directly to the electron-withdrawing ester group.
130.3 – 120.2 Aromatic Carbons: 9 distinct signals for the remaining quinoline and phenyl carbons (130.3, 129.9, 129.7, 128.9, 127.7, 127.5, 125.4, 124.0, 120.2).
61.9 Ester Methylene (-OCH₂-): Characteristic shift for an sp³ carbon bound to oxygen.

| 14.4 | Ester Methyl (-CH₃): Terminal aliphatic carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy & Mass Spectrometry

While NMR maps the connectivity, FT-IR and MS confirm the functional groups and absolute mass, respectively[1][4].

  • FT-IR Causality: The absence of a broad O-H stretch (typically 2500–3300 cm⁻¹) proves the complete consumption of the starting carboxylic acid. The presence of a sharp, intense peak at 1724 cm⁻¹ is the definitive signature of a conjugated ester carbonyl stretch[1][4].

  • MS Causality: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry utilizes soft ionization, preventing total fragmentation and allowing the observation of the pseudo-molecular ion. The detection of m/z 278 [M+H]⁺ perfectly matches the calculated exact mass of the protonated molecule[1][4].

Table 3: FT-IR and Mass Spectrometry Data [1][4]

Technique Signal / m/z Assignment / Causality
FT-IR (Film) 2983 cm⁻¹ Aliphatic C-H stretching (Ethyl group)
FT-IR (Film) 1724 cm⁻¹ Strong ester C=O stretching (Conjugated system)
FT-IR (Film) 1623, 1594 cm⁻¹ Aromatic C=C stretching modes
FT-IR (Film) 1248, 1230 cm⁻¹ C-O stretching (Ester linkage)

| ESI-TOF MS | m/z 278 | [M+H]⁺ pseudo-molecular ion (Calculated MW = 277.32) |

OrthogonalValidation Molecule Ethyl 2-phenylquinoline-4-carboxylate Target Validation HNMR 1H NMR Proton Environments Molecule->HNMR CNMR 13C NMR Carbon Skeleton Molecule->CNMR IR FT-IR Vibrational Modes Molecule->IR MS ESI-MS Ionization & Mass Molecule->MS HNMR_Detail Aliphatic: Ethyl quartet/triplet Aromatic: Quinoline/Phenyl protons HNMR->HNMR_Detail CNMR_Detail C=O at 166.4 ppm Aliphatic C at 61.9, 14.4 ppm CNMR->CNMR_Detail IR_Detail Ester C=O stretch at 1724 cm⁻¹ Aromatic C=C at 1623, 1594 cm⁻¹ IR->IR_Detail MS_Detail [M+H]+ at m/z 278 Confirms MW = 277.32 MS->MS_Detail

Orthogonal spectroscopic logic for validating the target structure.

Conclusion

The rigorous characterization of Ethyl 2-phenylquinoline-4-carboxylate relies on a self-validating matrix of spectroscopic data. The ¹H NMR ABX₃ spin system and the ¹³C NMR signal at 61.9 ppm confirm the ethyl integration, while the FT-IR stretch at 1724 cm⁻¹ and the MS [M+H]⁺ peak at 278 m/z lock in the ester functionality and molecular weight[1][4][5]. By adhering to these causal interpretations, researchers can ensure high-fidelity structural assignments necessary for downstream pharmaceutical and materials development.

References

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link] (Provides primary 1H NMR, FT-IR, and MS data for the target ester)

  • Ethyl lactate participated three-component dehydrogenative reactions: biomass feedstock in diversity oriented quinoline synthesis RSC Advances (The Royal Society of Chemistry) URL:[Link] (Provides robust 13C NMR assignments and alternative synthetic methodologies)

  • Alkyl chain functionalised Ir(iii) complexes: synthesis, properties and behaviour as emissive dopants in microemulsions National Institutes of Health (PMC) URL:[Link] (Highlights the application of the target ester in luminescent transition-metal complex synthesis)

Sources

Foundational

Advanced Structural Analogs of Ethyl 2-Phenylquinoline-4-Carboxylate: Synthesis, Derivatization, and Pharmacological Applications

Executive Summary Ethyl 2-phenylquinoline-4-carboxylate (EPQC) is a highly versatile esterified derivative of 2-phenylquinoline-4-carboxylic acid (historically known as cinchophen). While cinchophen was once utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-phenylquinoline-4-carboxylate (EPQC) is a highly versatile esterified derivative of 2-phenylquinoline-4-carboxylic acid (historically known as cinchophen). While cinchophen was once utilized as a uricosuric agent for gout before being withdrawn due to hepatotoxicity, its structural core remains a privileged scaffold in modern medicinal chemistry and materials science. By masking the polar carboxylic acid as an ethyl ester, researchers dramatically alter the molecule's lipophilicity, cellular permeability, and synthetic reactivity. Today, EPQC serves as a critical intermediate in the development of selective Histone Deacetylase 3 (HDAC3) inhibitors, broad-spectrum antimicrobial 1,2,4-triazole conjugates, and cyclometalated Iridium(III) complexes for optoelectronics.

This technical guide dissects the chemical architecture of EPQC, details self-validating synthetic protocols, and explores the mechanistic rationale behind its modern applications.

Chemical Architecture & Mechanistic Rationale

The pharmacological and photophysical utility of EPQC derivatives stems from three distinct structural domains:

  • The Quinoline Core: Provides a rigid, planar, and electron-deficient heteroaromatic system capable of strong π−π stacking and intercalation.

  • The 2-Phenyl Substituent: Introduces a hydrophobic domain that is critical for binding to the surface recognition sites of enzymes (such as the rim of the HDAC active site) or tuning the emission wavelength in luminescent metal complexes.

  • The 4-Carboxylate Ester: The esterification of the C4-carboxylic acid is a deliberate experimental choice. The free acid is notoriously insoluble and its hydroxyl group can interfere with downstream metal coordination or biological target binding. Converting it to an ethyl ester (EPQC) not only improves solubility in organic solvents but also transforms the C4 position into a reactive electrophilic center for nucleophilic acyl substitution (e.g., hydrazinolysis) 1.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of EPQC and its derivatives relies on highly efficient, modular pathways. The protocols below are designed as self-validating systems, ensuring that intermediate purity is confirmed before proceeding to complex derivatization.

Protocol 1: Synthesis of EPQC via the Doebner Reaction and Esterification

Causality: The Doebner multicomponent reaction is selected because it allows for the rapid assembly of the quinoline core from simple, commercially available starting materials. Subsequent Fischer esterification protects the carboxylic acid, preventing unwanted side reactions during later functionalization 2.

  • Imine Formation: In a round-bottom flask, reflux an equimolar mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in absolute ethanol (30 mL) for 1 hour to form the Schiff base intermediate.

  • Cyclization (Doebner): Add pyruvic acid (30 mmol) to the mixture. The enolate of pyruvic acid attacks the imine, followed by intramolecular cyclization and in-situ oxidation to yield 2-phenylquinoline-4-carboxylic acid (Cinchophen). Precipitate the product by cooling and acidifying with concentrated HCl.

  • Esterification: Suspend the purified Cinchophen in absolute ethanol (50 mL) and add a catalytic amount of concentrated H2​SO4​ . Reflux for 24 hours. Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity, while the excess ethanol drives the equilibrium toward the ester.

  • Self-Validation Checkpoint:

    • TLC: Monitor using Hexane:EtOAc (7:3). The product (EPQC) will migrate significantly higher than the highly polar starting acid.

    • IR Spectroscopy: Confirm the disappearance of the broad -OH stretch (3442 cm⁻¹) and the appearance of a sharp ester C=O stretch at 1724 cm⁻¹.

    • ¹H NMR (CDCl₃): Validate the ethyl group via the appearance of a distinct quartet at δ 4.53 (2H) and a triplet at δ 1.50 (3H).

Protocol 2: Hydrazinolysis to Carbohydrazide Intermediates

Causality: To synthesize HDAC inhibitors or antimicrobial triazoles, the ester must be converted into a more versatile linker. Hydrazine hydrate is utilized because the α -effect makes it a superb nucleophile, readily displacing the ethoxy leaving group to form a carbohydrazide 2.

  • Nucleophilic Acyl Substitution: Dissolve EPQC (10 mmol) in absolute ethanol (20 mL). Add an excess of 80% hydrazine hydrate (50 mmol).

  • Reflux: Heat the mixture under reflux for 6-8 hours.

  • Isolation: Cool the mixture to room temperature and pour over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Self-Validation Checkpoint:

    • ¹H NMR (DMSO-d₆): The ethyl signals ( δ 4.53 and 1.50) must completely disappear. Look for the emergence of a singlet at δ 10.03 (1H, -NH) and a broad singlet at δ 4.52 (2H, -NH₂).

SynthesisWorkflow Aniline Aniline + Benzaldehyde Doebner Doebner Reaction (Cyclization & Oxidation) Aniline->Doebner Pyruvic Pyruvic Acid Pyruvic->Doebner Cinchophen 2-Phenylquinoline-4-carboxylic acid (Cinchophen) Doebner->Cinchophen Precipitation Esterification Esterification (EtOH, H2SO4) Cinchophen->Esterification EPQC Ethyl 2-phenylquinoline-4-carboxylate (EPQC) Esterification->EPQC Reflux & Extraction Hydrazinolysis Hydrazinolysis (NH2NH2) EPQC->Hydrazinolysis Hydrazide Carbohydrazide Intermediate Hydrazinolysis->Hydrazide Nucleophilic Acyl Substitution Triazole 1,2,4-Triazole Conjugates (Antimicrobial) Hydrazide->Triazole Cyclocondensation HDAC Hydrazide ZBGs (HDAC Inhibitors) Hydrazide->HDAC Linker Attachment

Caption: Synthetic workflow from Doebner multicomponent reaction to EPQC and its bioactive derivatives.

Pharmacological & Optoelectronic Applications

Selective HDAC3 Inhibitors (Cancer Therapeutics)

Histone deacetylases (HDACs) are critical targets in oncology. Traditional HDAC inhibitors often suffer from off-target toxicity due to a lack of isoform selectivity. By introducing the 2-phenylquinoline-4-carboxylic acid group as a "cap moiety," researchers have developed highly selective HDAC3 inhibitors 3. The multiple aromatic rings of the quinoline core form strong hydrophobic interactions with residues at the opening of the HDAC3 active site, while the hydrazide or hydroxamic acid tail acts as the Zinc-Binding Group (ZBG) deep within the catalytic channel.

MOA EPQC_Deriv EPQC-Derived Cap Moiety Linker Hydrophobic Linker EPQC_Deriv->Linker Connects to Surface Enzyme Surface Recognition EPQC_Deriv->Surface pi-pi Interactions ZBG Zinc-Binding Group (Hydrazide) Linker->ZBG Connects to Zinc Catalytic Zinc (Zn2+) ZBG->Zinc Chelates HDAC3 HDAC3 Enzyme Active Site Zinc->HDAC3 Inactivates Surface->HDAC3 Confers Selectivity

Caption: Structural mechanism of EPQC derivatives acting as selective HDAC3 inhibitors via zinc chelation.

Antimicrobial 1,2,4-Triazole Conjugates

The carbohydrazide intermediate derived from EPQC can undergo cyclocondensation with aromatically substituted aldehydes in the presence of ammonium acetate to yield 4H-1,2,4-triazole derivatives. These conjugates exhibit significant antibacterial activity by disrupting bacterial cell wall synthesis and interacting with key bacterial proteins. The lipophilicity provided by the 2-phenylquinoline core is crucial for penetrating the lipid-rich bacterial membranes 2.

Cyclometalated Iridium(III) Complexes

Beyond pharmacology, EPQC acts as a bidentate C^N cyclometalating ligand for Iridium(III) complexes. The ethyl ester protects the carboxylate from unwanted coordination to the metal center during the synthesis of the chloro-bridged dimer [(epqc)2​Ir(μ−Cl)2​Ir(epqc)2​] . These cationic heteroleptic complexes exhibit intense phosphorescence (620–630 nm) driven by strong spin-orbit coupling and triplet Metal-to-Ligand Charge Transfer (³MLCT), making them highly valuable for cellular luminescence imaging and organic light-emitting diodes (OLEDs) 4.

Quantitative Data Summaries

Table 1: Physicochemical and Spectral Validation Data for EPQC Synthesis

CompoundYield (%)IR Signature (C=O stretch)¹H NMR Key Signatures (δ, ppm)
Cinchophen (Acid) 87%1705 cm⁻¹11.38 (brs, 1H, -COOH)
EPQC (Ester) 89%1724 cm⁻¹4.53 (q, 2H, -CH₂-), 1.50 (t, 3H, -CH₃)
Carbohydrazide 82%1665 cm⁻¹ (Amide I)10.03 (s, 1H, -NH), 4.52 (brs, 2H, -NH₂)

Table 2: Biological and Photophysical Activity Profiles of Key Derivatives

Derivative ClassTarget / ApplicationLead Performance MetricPrimary Mechanism of Action
Hydrazide ZBG HDAC3 EnzymeIC₅₀ = 24.45 µM (Compound D28)Zinc chelation & surface π−π stacking
1,2,4-Triazole Bacterial StrainsMIC = 4–16 µg/mLMembrane penetration & protein disruption
Ir(III) Complex OptoelectronicsEmission λmax​ = 620–630 nmTriplet Metal-to-Ligand Charge Transfer (³MLCT)

References

  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles.[Link]

  • Dalton Transactions (Cardiff University). Synthesis and characterisation of the ligands and complexes.[Link]

Sources

Exploratory

Theoretical Calculations and Photophysical Modeling of Ethyl 2-Phenylquinoline-4-Carboxylate (EPQC)

An In-Depth Technical Guide for Computational Chemists and Drug Development Professionals Executive Summary Ethyl 2-phenylquinoline-4-carboxylate (EPQC), a highly versatile ester derivative of cinchophen, serves a dual m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Computational Chemists and Drug Development Professionals

Executive Summary

Ethyl 2-phenylquinoline-4-carboxylate (EPQC), a highly versatile ester derivative of cinchophen, serves a dual mandate in modern applied chemistry. In drug development, it acts as a critical lipophilic scaffold for synthesizing antimicrobial, antioxidant, and antiviral agents[1][2]. In optoelectronics, it functions as a robust cyclometalating ligand in heavy-metal complexes—specifically Iridium(III) and Platinum(II)—yielding highly efficient phosphorescent materials[3][4].

Understanding the electronic structure of EPQC is paramount for predicting its reactivity and photophysical behavior. This whitepaper provides an authoritative framework for performing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations on EPQC. By detailing causality-driven methodologies and self-validating protocols, this guide bridges the gap between theoretical quantum mechanics and empirical benchtop synthesis.

Computational Rationale and Workflow Design

Theoretical calculations on EPQC and its metal complexes require a carefully selected level of theory to balance computational cost with spectroscopic accuracy.

Functional and Basis Set Selection

For the organic EPQC ligand, the B3LYP hybrid functional paired with the 6-31+G(d,p) basis set is the industry standard[1].

  • Causality for Diffuse Functions (+): The oxygen atoms of the carboxylate group possess lone pairs with extended electron clouds. Diffuse functions are mandatory to accurately model these loosely bound electrons, especially when calculating proton affinities or anion stabilization.

  • Causality for Polarization Functions (d,p): Polarization functions allow atomic orbitals to distort asymmetrically, which is critical for accurately modeling the conjugated π -system of the phenylquinoline core.

  • Heavy Metal Considerations: When modeling EPQC coordinated to Ir(III) or Pt(II), the LANL2DZ basis set with Effective Core Potentials (ECPs) must be applied to the metal center to account for scalar relativistic effects, which govern spin-orbit coupling[3][4].

The DFT / TD-DFT Workflow

G Start Input Geometry (EPQC X-ray/ChemDraw) Opt Geometry Optimization B3LYP / 6-31+G(d,p) Start->Opt Freq Frequency Calculation (Verify True Minima) Opt->Freq TDDFT TD-DFT Calculation (Excited States/UV-Vis) Freq->TDDFT Thermo Thermodynamic Props (BDE, IP, PA) Freq->Thermo End Data Synthesis (FMOs, Spectra, Bioactivity) TDDFT->End Thermo->End

Caption: DFT and TD-DFT computational workflow for EPQC characterization.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The reactivity and optical properties of EPQC are dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In free EPQC, the HOMO is primarily localized over the phenyl ring and the quinoline nitrogen, while the LUMO is heavily concentrated on the quinoline core and the electron-withdrawing carboxylate group. When coordinated to a metal like Ir(III) or Pt(II), the HOMO shifts to include significant metal d -orbital character (e.g., Ir-5d or Pt-5d)[3][5].

Table 1: TD-DFT Calculated Electronic Transitions in EPQC-Metal Complexes
Complex TypeTransitionWavelength (nm)Oscillator Strength ( f )Major Orbital Contribution
Free EPQC Ligand S0​→S1​ ~3320.15 π→π∗ (Phenylquinoline chromophore)
[Pt(epqc)(acac)] S0​→S1​ 450–5750.06HOMO LUMO (Pt-5d Quinoline- π∗ )
[Ir(epqc) 2​ (bpy)] + S0​→S1​ ~5280.04HOMO LUMO+1 (Ir-5d/Ph- π→ Quinoline- π∗ )

Data synthesized from spectroscopic TD-DFT modeling of cyclometalated complexes[3][5].

Photophysical Properties: Modeling MLCT

A primary application of EPQC is its use in phosphorescent organic light-emitting diodes (PhOLEDs) and biological imaging. TD-DFT calculations reveal that the lowest-lying absorption bands in EPQC-metal complexes possess substantial Metal-to-Ligand Charge Transfer (MLCT) character[5].

The heavy atom effect of Ir(III) or Pt(II) induces strong spin-orbit coupling, facilitating rapid Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet excited state ( T1​ ). The subsequent radiative decay from T1​ to S0​ results in deep-red to orange phosphorescence (typically 620–630 nm)[4][6].

G GS Ground State (S0) Ir(5d) + Phenyl(π) Excitation Photon Absorption (hv ≈ 380-480 nm) GS->Excitation Singlet Singlet Excited State (S1) Quinoline(π*) Excitation->Singlet ISC Intersystem Crossing (ISC) Enhanced by Heavy Atom Singlet->ISC Spin-Orbit Coupling Triplet Triplet Excited State (T1) ³MLCT Character ISC->Triplet Emission Phosphorescence (λ ≈ 620-630 nm) Triplet->Emission Emission->GS

Caption: Jablonski diagram of MLCT and phosphorescence in EPQC-Ir(III) complexes.

Thermodynamic Parameters for Bioactivity

Beyond optoelectronics, EPQC is a vital intermediate for synthesizing quinolone-triazole conjugates with potent antibacterial and antioxidant properties[1]. To predict the free radical scavenging capacity of EPQC derivatives, DFT is used to calculate specific thermodynamic parameters in both gas and aqueous phases.

Table 2: DFT-Calculated Thermodynamic Parameters for Antioxidant Potential
ParameterDefinitionCausality in BioactivityComputational Derivation
BDE Bond Dissociation EnthalpyDictates the ease of Hydrogen Atom Transfer (HAT). Lower BDE = better antioxidant. H(R∙)+H(H∙)−H(RH)
IP Ionization PotentialGoverns the Single Electron Transfer (SET-PT) mechanism. H(RH∙+)+H(e−)−H(RH)
PA Proton AffinityControls the Sequential Proton Loss Electron Transfer (SPLET) pathway. H(R−)+H(H+)−H(RH)
ETE Electron Transfer EnthalpySecondary step in the SPLET mechanism. H(R∙)+H(e−)−H(R−)

Calculations are typically performed at the (U)B3LYP/6-31+G(d,p) level, utilizing the Solvation Model based on Density (SMD) for aqueous environments[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, theoretical models must be grounded in reproducible, self-validating benchtop experiments. Below are the definitive protocols for synthesizing and computationally validating EPQC.

Protocol A: Benchtop Synthesis of EPQC

Causality: Esterification of 2-phenylquinoline-4-carboxylic acid (cinchophen) protects the carboxylic acid moiety, increasing the molecule's lipophilicity and preventing unwanted side-coordination during subsequent metal complexation or triazole derivatization[1][7].

  • Reaction Setup: Dissolve 10.0 g of 2-phenylquinoline-4-carboxylic acid in 80 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount (approx. 1-2 mL) of concentrated sulfuric acid ( H2​SO4​ ). The acid protonates the carbonyl oxygen, making the carbon highly electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the mixture under reflux for 4 to 8 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Neutralization & Extraction: Cool to room temperature. Neutralize the mixture with a saturated aqueous solution of NaHCO3​ to prevent acid-catalyzed hydrolysis of the newly formed ester[7]. Extract the aqueous layer with ethyl acetate ( 3×30 mL).

  • Self-Validation (Spectroscopy):

    • IR Spectroscopy: Confirm the presence of a sharp absorption band at ~1724 cm −1 , corresponding to the ester C=O stretch[1].

    • 1 H NMR (CDCl 3​ ): Validate the ethyl group via a distinct triplet at δ 1.50 ppm (3H, −COOCH2​CH3​ ) and a quartet at δ 4.53 ppm (2H, −COOCH2​CH3​ )[1].

Protocol B: Self-Validating DFT Optimization

Causality: A geometry optimization only finds a local stationary point on the potential energy surface. Without frequency validation, the structure might represent an unstable transition state rather than a true molecular minimum.

  • Initialization: Import the validated X-ray crystallographic .cif file of EPQC into Gaussian or ORCA[4].

  • Optimization: Execute the optimization using opt freq b3lyp/6-31+g(d,p).

  • Self-Validation (Frequency Check): Parse the output file for imaginary frequencies.

    • Pass Condition: Exactly zero imaginary frequencies. The structure is a true local minimum.

    • Fail Condition: One or more imaginary frequencies (denoted by negative values). The structure is a transition state. You must displace the geometry along the normal mode of the imaginary frequency and re-optimize.

References

  • Alkyl chain functionalised, cyclometalated platinum(II) complexes: syntheses, luminescence properties and X-ray crystal structure. CORE (Cardiff University). Available at:[Link]

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Available at:[Link]

  • Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes. ACS Publications (Inorganic Chemistry). Available at:[Link]

  • Dalton Transactions - ORCA - Cardiff University (Heteroleptic Iridium(III) Complexes). Cardiff University Repository. Available at:[Link]

  • Small molecule enterovirus inhibitors and uses thereof.Google Patents (US20210244721A1).
  • Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase. MDPI (Molecules). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 2-Phenylquinoline-4-carboxylate via the Doebner-von Miller Reaction Pathway

Introduction & Scientific Context Ethyl 2-phenylquinoline-4-carboxylate is a highly versatile heterocyclic scaffold that serves as a critical intermediate in modern drug discovery. It is extensively utilized in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Ethyl 2-phenylquinoline-4-carboxylate is a highly versatile heterocyclic scaffold that serves as a critical intermediate in modern drug discovery. It is extensively utilized in the development of antibacterial agents, antioxidant triazole conjugates[1], and potent antivirals targeting enterovirus D68 (EV-D68)[2].

While the classical Doebner reaction (cinchoninic acid synthesis) typically condenses aniline, benzaldehyde, and pyruvic acid to yield the free carboxylic acid (cinchophen)[3], the direct synthesis of the ethyl ester requires a nuanced approach. By utilizing ethyl pyruvate in a multicomponent reaction, the synthesis effectively bridges into the Doebner-von Miller mechanistic paradigm. This method bypasses the need for post-synthetic esterification, offering a streamlined, one-pot route to the target ester.

Mechanistic Insights: The Causality of the Reaction

In order to optimize yields and troubleshoot effectively, researchers must understand the causality behind the reagent interactions. The synthesis of ethyl 2-phenylquinoline-4-carboxylate from aniline, benzaldehyde, and ethyl pyruvate is not a simultaneous collision of three molecules, but a highly ordered cascade reaction[4]:

  • In Situ Aldol Condensation : Benzaldehyde and ethyl pyruvate undergo an initial acid-catalyzed aldol condensation to form ethyl 2-oxo-4-phenylbut-3-enoate. This generates the requisite α,β -unsaturated carbonyl system, which is the hallmark substrate of the Doebner-von Miller reaction.

  • Conjugate Addition : The nucleophilic amine of aniline performs a Michael-type conjugate addition to the newly formed α,β -unsaturated ketoester[4].

  • Intramolecular Cyclization : The intermediate undergoes an intramolecular electrophilic aromatic substitution, cyclizing onto the ortho-position of the aniline ring to form a dihydroquinoline core.

  • Oxidation/Aromatization : The dihydroquinoline intermediate is oxidized—often via hydrogen transfer to a second molecule of the imine (Schiff base) formed in the mixture, or via atmospheric oxygen—yielding the fully aromatized ethyl 2-phenylquinoline-4-carboxylate[3].

Mechanism A Benzaldehyde + Ethyl Pyruvate B Aldol Condensation (In Situ) A->B C Ethyl 2-oxo-4-phenylbut-3-enoate (α,β-unsaturated ketoester) B->C D Michael-Type Conjugate Addition C->D + Aniline E Intramolecular Cyclization D->E F Oxidation / Aromatization E->F G Ethyl 2-phenylquinoline- 4-carboxylate F->G

Mechanistic pathway of the Doebner-von Miller synthesis for Ethyl 2-phenylquinoline-4-carboxylate.

Experimental Protocols

To ensure a self-validating and adaptable system, this guide provides both a traditional thermal methodology and a modern, microwave-assisted green chemistry approach[5].

Materials & Reagents
  • Aniline : 1.0 equiv (Freshly distilled to remove oxidation products).

  • Benzaldehyde : 1.0 equiv (Washed with aqueous Na2​CO3​ prior to use to remove benzoic acid).

  • Ethyl Pyruvate : 1.0 equiv (Must be stored at 2–8 °C and used fresh to prevent polymerization).

  • Catalysts : p-Toluenesulfonic acid (p-TsOH) OR Iron(III) chloride ( FeCl3​ ).

Method A: Traditional Thermal Synthesis
  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (5.0 mmol), benzaldehyde (5.0 mmol), and ethyl pyruvate (5.0 mmol) in 15 mL of absolute ethanol.

  • Catalysis : Add p-TsOH (0.5 mmol, 10 mol%) to the stirring mixture. Causality: The Brønsted acid is critical for accelerating both the initial aldol condensation and the subsequent intramolecular cyclization.

  • Execution : Heat the reaction mixture to reflux (approx. 80 °C) for 8–12 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 4:1, UV detection at 254 nm).

  • Workup : Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Purify the crude product via silica gel column chromatography (gradient eluent: Hexane/Ethyl Acetate 9:1 to 4:1) to yield the product as a yellow oil/solid.

Method B: Microwave-Assisted Lewis Acid Catalysis
  • Preparation : In a microwave-safe reaction vessel, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), ethyl pyruvate (1.0 mmol), and FeCl3​ (20 mol%)[5].

  • Execution : Irradiate the mixture in a dedicated microwave synthesizer at 50 W, maintaining a temperature of 80 °C for 45–60 minutes.

  • Workup : Extract with ethyl acetate, wash with water, and purify via short-pad silica gel chromatography. Causality: Microwave irradiation ensures uniform dielectric heating, drastically reducing reaction time, while FeCl3​ acts as a highly efficient Lewis acid for the cyclization step[5].

Workflow step1 Step 1: Reagent Preparation Mix Aniline, Benzaldehyde, Ethyl Pyruvate (1:1:1) step2 Step 2: Catalysis Add p-TsOH (10 mol%) or FeCl3 (20 mol%) step1->step2 step3 Step 3: Reaction Execution Thermal Reflux (8-12 h) OR Microwave (50W, 1 h) step2->step3 step4 Step 4: Workup Quench, Extract (EtOAc), Wash (Brine), Dry step3->step4 step5 Step 5: Purification Silica Gel Column Chromatography step4->step5 step6 Step 6: Validation Confirm via 1H/13C NMR & HRMS step5->step6

Step-by-step experimental workflow for the synthesis and validation of the target quinoline.

Data Presentation & Analytical Validation

A robust experimental protocol must be self-validating. The following tables summarize optimization parameters and the expected analytical data required to confirm the structural integrity of the synthesized molecule.

Table 1: Optimization of Reaction Conditions
MethodCatalyst (mol%)SolventTemp (°C)TimeExpected Yield (%)
ThermalNoneEtOH8024 h< 20%
Thermalp-TsOH (10%)EtOH8012 h75–82%
Microwave FeCl3​ (20%)Solvent-free801 h80–85%
Table 2: NMR Characterization Data (Self-Validation)

Compare your analytical results against these established literature values to confirm the formation of the quinoline core and the retention of the ethyl ester group[1].

NucleusChemical Shift ( δ , ppm)Multiplicity & CouplingStructural Assignment
1H NMR ( CDCl3​ )8.73d, J = 8.7 Hz, 1HQuinoline C5-H
1H NMR ( CDCl3​ )8.38s, 1HQuinoline C3-H
1H NMR ( CDCl3​ )8.23 – 8.19m, 3HPhenyl ortho-H + Quinoline C8-H
1H NMR ( CDCl3​ )4.53q, J = 7.1 Hz, 2HEster - OCH2​ -
1H NMR ( CDCl3​ )1.50t, J = 7.1 Hz, 3HEster - CH3​
13C NMR ( CDCl3​ )166.45sCarbonyl (C=O)
13C NMR ( CDCl3​ )61.90sEster - OCH2​ -
13C NMR ( CDCl3​ )14.32sEster - CH3​

Troubleshooting & Best Practices

  • Stalled Reactions & Imine Byproducts : If the reaction stalls at the Schiff base (N-benzylideneaniline) intermediate, the aldol condensation of benzaldehyde and ethyl pyruvate has likely failed. Solution : Ensure the ethyl pyruvate is freshly distilled. Ethyl pyruvate readily polymerizes or degrades into pyruvic acid upon prolonged storage, which will alter the reaction pathway and hinder the formation of the crucial α,β -unsaturated intermediate.

  • Oxidation Stalling : The final mechanistic step requires the oxidation of the dihydroquinoline intermediate. If the reaction is conducted under strictly anaerobic conditions (e.g., heavy argon blanketing without an internal oxidant), yields may drop significantly. Solution : Running the reaction under an open-air reflux condenser allows atmospheric oxygen to assist in complete aromatization[3][4].

References

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Microwave assisted Lewis Acid Catalysis for Green Synthesis of Sustainable Nitrogen Heterocycles Supporting Information - Amazon AWS URL:[Link]

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 Taylor & Francis Online URL:[Link]

  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) PMC - National Institutes of Health URL:[Link]

Sources

Application

Application Note: Pfitzinger Reaction Protocols for the Synthesis of Quinoline-4-Carboxylic Acids

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols Executive Summary The quinoline-4-carboxylic acid (cinchoninic acid) scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Executive Summary

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with antibacterial, antiviral, and anticancer properties. The Pfitzinger reaction (or Pfitzinger-Borsche reaction) provides a highly robust, one-pot synthetic route to these derivatives by condensing isatin with an α -methylene carbonyl compound under strongly basic conditions [1].

Unlike traditional multi-step heterocyclic syntheses, the Pfitzinger reaction is highly atom-economical and scalable. This application note details the mechanistic causality, substrate scope, and self-validating experimental protocols required to successfully execute both conventional and microwave-assisted Pfitzinger syntheses in a modern drug discovery setting.

Mechanistic Insights & Causality (The "Why")

The Pfitzinger reaction is not a simple concerted condensation; it is a base-driven cascade sequence. Understanding the causality of each step is critical for optimizing yields and minimizing the formation of intractable polymeric tars [2].

  • Base-Promoted Ring Opening: The reaction is initiated by subjecting isatin to a strong aqueous or ethanolic base (e.g., 33% KOH). This hydrolyzes the lactam amide bond, generating the potassium salt of 2-aminophenylglyoxylic acid (a keto-acid). Causality: If the base concentration is too low, the equilibrium heavily favors the closed isatin ring, halting the reaction prematurely.

  • Imine/Enamine Formation: Upon the introduction of an α -methylene carbonyl compound (ketone or aldehyde), the primary amine of the keto-acid condenses with the carbonyl to form an imine. This intermediate rapidly tautomerizes to a more reactive enamine.

  • Cyclodehydration: An intramolecular Claisen-type condensation occurs between the enamine and the α -keto group, followed by irreversible dehydration to forge the stable, aromatic quinoline-4-carboxylic acid core.

PfitzingerMechanism Isatin Isatin (Starting Material) Base Strong Base (KOH) Hydrolysis Isatin->Base KetoAcid 2-Aminophenylglyoxylic Acid (Keto-acid Intermediate) Base->KetoAcid Imine Imine / Enamine Intermediate KetoAcid->Imine Carbonyl α-Methylene Carbonyl (Ketone/Aldehyde) Carbonyl->Imine Cyclization Intramolecular Cyclization & Dehydration Imine->Cyclization Product Quinoline-4-Carboxylic Acid (Target Scaffold) Cyclization->Product

Fig 1. Mechanistic pathway of the Pfitzinger reaction to quinoline-4-carboxylic acid.

Experimental Design & Self-Validating Systems

To ensure reproducibility across different laboratory environments, our protocols are designed as self-validating systems . Visual and chemical checkpoints are integrated directly into the workflow to confirm reaction progress.

  • Pre-hydrolysis Strategy: Adding all reagents simultaneously often leads to complex mixtures. Best practice dictates pre-hydrolyzing isatin with KOH.

    • Validation Checkpoint: The deep purple color of isatin in alkali will transition to a pale yellow/brown solution, visually confirming the successful formation of the open-chain keto-acid.

  • Workup Causality: The product initially forms as a highly soluble potassium carboxylate salt. Unreacted ketones and neutral byproducts must be removed by ethereal extraction of the basic aqueous layer. Subsequent acidification (pH 4–5) using acetic acid protonates the carboxylate, driving the precipitation of the highly insoluble zwitterionic quinoline-4-carboxylic acid.

    • Validation Checkpoint: Immediate formation of a dense, pale-yellow to white precipitate upon reaching pH 4.5.

PfitzingerWorkflow Start Isatin + KOH (Aq. or EtOH) Check1 Visual Check: Purple to Yellow? Start->Check1 Check1->Start No (Wait) AddKetone Add α-Methylene Carbonyl Compound Check1->AddKetone Yes React Reflux (24h) OR Microwave (10 min) AddKetone->React Extract Aqueous Dilution & Ether Extraction React->Extract Acidify Acidify Aqueous Layer (pH 4-5 with AcOH) Extract->Acidify Check2 Precipitate Forms? Acidify->Check2 Check2->Acidify No (Adjust pH) Filter Vacuum Filtration & Washing Check2->Filter Yes End Pure Quinoline-4- Carboxylic Acid Filter->End

Fig 2. Self-validating experimental workflow for the Pfitzinger reaction.

Detailed Step-by-Step Methodologies

Protocol A: Conventional Reflux Synthesis (e.g., 2-Methylquinoline-4-carboxylic acid)

This protocol is ideal for standard laboratory setups and scale-up syntheses.

  • Ring Opening: In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.02 mol) in absolute ethanol (40 mL) and distilled water (1 mL). Add isatin (0.0075 mol). Stir at room temperature for 1 hour. Self-Validation: Observe the color change from deep purple to a brown/yellow solution.

  • Condensation: Gradually add acetone (0.015 mol). A 2-equivalent excess of the ketone is used to drive the equilibrium and compensate for evaporative loss.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (~79°C) with continuous magnetic stirring for 24 hours. Monitor the disappearance of the keto-acid intermediate via TLC (DCM:MeOH 9:1).

  • Work-up: Cool the reaction mixture to room temperature. Evaporate excess ethanol under reduced pressure. Add distilled water (20 mL) to fully dissolve the potassium salt of the product.

  • Extraction: Wash the basic aqueous layer with diethyl ether (2 x 15 mL) in a separatory funnel to remove unreacted acetone and neutral impurities. Discard the organic layer.

  • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath. Slowly add dilute acetic acid dropwise with vigorous stirring until the pH reaches 4.5.

  • Isolation: Collect the precipitated pale-yellow solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual potassium acetate, and dry in a vacuum oven at 60°C.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Microwave irradiation drastically reduces reaction times from days to minutes, making it the preferred method for generating large libraries of bioactive compounds [3].

  • Preparation: In a 30 mL microwave-safe reaction vessel, combine isatin (10.0 mmol) and a 33% aqueous solution of potassium hydroxide (15 mL). Stir briefly until the initial color change is observed.

  • Addition: Add the target ketone or aldehyde (12.0 mmol).

  • Irradiation: Seal the vessel with a pressure-rated cap and place it in a dedicated microwave reactor. Irradiate the mixture at 120°C for 9–10 minutes.

  • Filtration: After the vessel cools to room temperature, filter the dark solution to remove any insoluble polymeric particulates.

  • Isolation: Pour the clear filtrate into an ice-water mixture (100 mL) and acidify with acetic acid to pH 4.5. Collect the resulting precipitate by filtration, wash with water, and dry.

Substrate Scope & Quantitative Yields

The Pfitzinger reaction is highly versatile, accommodating a wide range of substituted isatins and complex cyclic or acyclic ketones [4]. The table below summarizes representative yields based on the protocols described above.

Isatin DerivativeCarbonyl SubstrateTarget Quinoline-4-Carboxylic AcidReaction MethodYield (%)
IsatinAcetone2-Methylquinoline-4-carboxylic acidReflux (24h)84%
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acidReflux (24h)78%
IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acidMicrowave (9 min)88%
5-MethylisatinPhenoxyacetone2,6-Dimethyl-3-phenoxyquinoline-4-carboxylic acidReflux (18h)71%
5-Chloroisatin5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acidReflux (16h)38%*

*Note: While the standard basic Pfitzinger reaction yields 38% for the sterically hindered 5,6-dimethoxyindanone, modified acidic conditions (HCl/AcOH) have been reported to boost this specific yield to 86% [4].

References

  • Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Shvekhgeimer, M.G.-A. "The Pfitzinger Reaction. (Review)." Chemistry of Heterocyclic Compounds, 40(3), 257-294 (2004). DOI: 10.1023/B:COHC.0000028623.41308.e5
  • Sangshetti, J.N., et al. "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry, 11(2), 225-250 (2014). DOI: 10.2174/1570193X113106660020
  • Li, J.J. "Pfitzinger Quinoline Synthesis." Name Reactions in Organic Synthesis, Cambridge University Press. DOI: 10.1017/UPO9788175968295.166
Method

Application Note: Purification of Ethyl 2-Phenylquinoline-4-Carboxylate via Advanced Recrystallization

Mechanistic Context & The "Oiling Out" Phenomenon Ethyl 2-phenylquinoline-4-carboxylate is a pivotal heterocyclic building block utilized in the synthesis of quinoline-triazole conjugates, antimalarial agents, and potent...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & The "Oiling Out" Phenomenon

Ethyl 2-phenylquinoline-4-carboxylate is a pivotal heterocyclic building block utilized in the synthesis of quinoline-triazole conjugates, antimalarial agents, and potent antivirals[1]. The compound is typically synthesized via the Doebner reaction to form the parent 2-phenylquinoline-4-carboxylic acid, followed by Fischer esterification[2].

While the parent carboxylic acid boasts a high melting point (208–210 °C) driven by robust intermolecular hydrogen bonding, the ethyl ester derivative lacks this hydrogen-bond donor[3]. Consequently, its crystal lattice energy is significantly reduced. In the literature, crude Ethyl 2-phenylquinoline-4-carboxylate is frequently documented as a viscous "yellow color oil" at ambient temperatures following standard silica gel chromatography[3].

When attempting to purify this lipophilic ester via recrystallization, researchers frequently encounter "oiling out" (liquid-liquid phase separation)[4]. This phenomenon occurs because the solute's melting point is lower than the temperature at which the solution reaches saturation. To bypass this metastable liquid phase and force crystalline nucleation, a highly controlled binary solvent system coupled with a strict thermodynamic cooling gradient is required.

Solvent System Selection & Thermodynamics

Selecting the correct solvent is a delicate balance of polarity and thermodynamics. The quinoline nitrogen and the ester carbonyl provide moderate polarity, while the 2-phenyl ring and ethyl chain impart significant lipophilicity.

Table 1: Solvent System Screening for Ethyl 2-phenylquinoline-4-carboxylate

Solvent SystemRatio (v/v)Solute Solubility (Hot)Solute Solubility (-20°C)Crystallization OutcomePurity Recovery
Ethanol / Water4:1HighModerateHigh risk of oiling out~85%
Ethyl Acetate / Hexanes 1:3 High Very Low Excellent (Needles) >95%
Diethyl Ether / Pentane1:2ModerateVery LowRapid, amorphous precipitation~90%
Toluene / Heptane1:4HighLowGood, but solvent retention high~92%

Causality: Ethyl acetate acts as an ideal primary solvent due to its strong dipole-dipole interactions with the ester moiety. Hexanes serve as a highly effective anti-solvent to depress solubility at lower temperatures, forcing the solute out of the liquid phase[4].

Experimental Workflow

Recrystallization N1 Crude Ethyl 2-phenylquinoline-4-carboxylate (Viscous Oil) N2 Dissolution in Hot EtOAc (60°C, Minimal Volume) N1->N2 Heat & Stir N3 Hot Filtration (Remove Particulates) N2->N3 Gravity Filter N4 Anti-Solvent Titration (Dropwise Hexanes to Cloud Point) N3->N4 Maintain 60°C N5 Thermodynamic Cooling (Slow gradient to 20°C) N4->N5 Clear with 1 drop EtOAc N6 Low-Temp Nucleation (-20°C Overnight + Seeding) N5->N6 Prevent Oiling Out N7 Vacuum Filtration & Cold Hexane Wash N6->N7 Harvest Crystals N8 Pure Crystalline Product (>99% Purity) N7->N8 Vacuum Dry

Fig 1: Low-temp binary recrystallization of Ethyl 2-phenylquinoline-4-carboxylate.

Step-by-Step Recrystallization Protocol

This protocol operates as a self-validating system, including internal checks to ensure phase purity and prevent product loss.

Phase 1: Primary Dissolution & Filtration

  • Dissolution: Transfer 10.0 g of crude Ethyl 2-phenylquinoline-4-carboxylate (yellow oil/semi-solid) into a 50 mL Erlenmeyer flask. Add a minimal volume (12–15 mL) of hot ethyl acetate (60 °C). Swirl until completely homogeneous.

  • Hot Filtration: Rapidly pass the hot solution through a fluted filter paper into a pre-warmed receiving flask to eliminate insoluble resinous byproducts and residual silica gel[4].

Phase 2: Anti-Solvent Titration 3. Cloud Point Titration: Place the filtrate on a hot plate maintained at 60 °C. Begin adding warm hexanes dropwise under continuous magnetic stirring. 4. Equilibration: Continue the dropwise addition until a faint, persistent turbidity (the cloud point) is achieved. This typically occurs at an EtOAc:Hexanes ratio of approximately 1:3. 5. Clearing: Immediately add exactly 1–2 drops of hot ethyl acetate until the solution just turns clear again.

  • Causality: This ensures the solution is perfectly saturated at 60 °C without crossing into the liquid-liquid separation boundary.

Phase 3: Thermodynamic Cooling & Nucleation 6. Ambient Cooling: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature (20 °C) over a period of 2 hours.

  • Self-Validating Check (Troubleshooting): If the solution separates into two distinct liquid layers (oiling out) during this step, the cooling rate was too fast or the solute concentration is too high. Reheat the mixture to 60 °C until homogeneous, add 2 mL of ethyl acetate, and repeat the ambient cooling phase[4].

  • Low-Temperature Maturation: Once the solution reaches 20 °C and seed crystals begin to form, transfer the flask to a 4 °C refrigerator for 4 hours, followed by a -20 °C freezer overnight.

    • Causality: The extreme temperature drop overcomes the low lattice energy of the ester, driving the thermodynamic equilibrium toward solid crystal growth rather than an amorphous oil.

Phase 4: Isolation 8. Harvesting: Rapidly filter the cold suspension through a Büchner funnel under vacuum. 9. Washing: Wash the crystal cake with 5 mL of pre-chilled hexanes (-20 °C).

  • Causality: Cold hexanes displace the impurity-rich mother liquor without dissolving the purified quinoline ester.

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 12 hours to remove all residual solvent trapped in the crystal lattice.

Analytical Validation

To confirm the success of the recrystallization, validate the product against the following established spectroscopic parameters[3].

Table 2: Spectroscopic & Analytical Benchmarks

ParameterExpected Value / ShiftDiagnostic Significance
Physical State Pale yellow to off-white crystalline solidIndicates successful phase transition from crude oil
HPLC Purity >99% (UV at 254 nm)Absence of starting materials (isatin/aniline derivatives)
¹H NMR (CDCl₃) δ 4.53 (q, 2H, J=7.1 Hz)Confirms the presence of the ethyl ester –CH₂– group
¹H NMR (CDCl₃) δ 1.50 (t, 3H, J=7.1 Hz)Confirms the presence of the ethyl ester –CH₃ group
IR (film/KBr) νmax ~1724 cm⁻¹Diagnostic stretching frequency for the ester carbonyl

References

  • Kushwaha, K., et al. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

  • Regitz, M., et al. (2005). Product Class 3: Quinolines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15. Thieme Connect.[Link]

  • Wang, G., et al. (2018). Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). PubMed Central (PMC).[Link]

Sources

Application

Ethyl 2-phenylquinoline-4-carboxylate as a scaffold for drug design

Application Note: Ethyl 2-Phenylquinoline-4-Carboxylate as a Versatile Scaffold in Targeted Drug Discovery Audience: Researchers, scientists, and drug development professionals. Executive Summary & Pharmacological Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 2-Phenylquinoline-4-Carboxylate as a Versatile Scaffold in Targeted Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Pharmacological Rationale

The 2-phenylquinoline-4-carboxylate (PQCA) scaffold, specifically its ethyl ester derivative (Ethyl 2-phenylquinoline-4-carboxylate), has emerged as a highly privileged structure in modern medicinal chemistry. Its rigid, multi-aromatic framework provides exceptional lipophilicity and geometric precision, allowing it to engage in strong hydrophobic interactions within complex protein binding pockets.

In rational drug design, this scaffold is strategically deployed across three primary therapeutic domains:

  • Epigenetic Oncology (HDAC Inhibitors): The PQCA moiety acts as an optimal "cap group" in the pharmacophore model of Histone Deacetylase (HDAC) inhibitors. The multi-aromatic rings interact with residues at the opening of the HDAC active site, while derivatized zinc-binding groups (ZBGs) chelate the catalytic zinc ion, leading to selective HDAC3 inhibition[1],[2].

  • Antiviral Therapeutics: The scaffold serves as a lipophilic core targeting the enterovirus D68 (EV-D68) 2C protein, a multi-functional enzyme critical for viral RNA replication and membrane rearrangement[3],[4].

  • Antimicrobial Agents: Functionalization of the C4-carboxylate into 1,2,4-triazole conjugates yields potent antibacterial agents that disrupt bacterial cell wall integrity[5].

Mechanistic Pathways in Disease Targeting

Understanding the causality behind the scaffold's biological activity is crucial for optimizing lead compounds. For anticancer applications, selective inhibition of HDAC3 by PQCA derivatives (such as compound D28) prevents the deacetylation of histones[1]. This epigenetic modulation relaxes chromatin, reactivates tumor suppressor gene expression, and subsequently induces G2/M cell cycle arrest and apoptosis in cancer cell lines like K562[6],[2].

HDAC3_Pathway Drug PQCA-based HDAC3 Inhibitor HDAC3 HDAC3 Enzyme (Inhibited) Drug->HDAC3 Binds Zinc Active Site Histone Histone Hyperacetylation HDAC3->Histone Prevents Deacetylation Gene Tumor Suppressor Gene Expression Histone->Gene Chromatin Relaxation Cell G2/M Cell Cycle Arrest & Apoptosis Gene->Cell Phenotypic Response

Mechanism of action for PQCA-derived HDAC3 inhibitors inducing cancer cell apoptosis.

Synthetic Workflows & Self-Validating Protocols

The synthesis of ethyl 2-phenylquinoline-4-carboxylate and its subsequent derivatization relies on robust, high-yield organic transformations. The following protocols are designed with built-in validation steps to ensure structural integrity and purity before moving to biological assays.

Synthesis Isatin Isatin + Acetophenone PQCA 2-Phenylquinoline- 4-carboxylic acid Isatin->PQCA Pfitzinger Reaction (KOH, Heat) Ester Ethyl 2-phenylquinoline- 4-carboxylate PQCA->Ester Esterification (EtOH, H2SO4) Deriv Drug Candidates (HDAC/Antiviral) Ester->Deriv Derivatization (Hydrazine)

Chemical synthesis workflow from Isatin to Ethyl 2-phenylquinoline-4-carboxylate derivatives.

Protocol A: Synthesis of 2-Phenylquinoline-4-carboxylic acid (PQCA) via Pfitzinger Reaction

Rationale: The Pfitzinger reaction is utilized because the strong base (KOH) opens the isatin ring to form an intermediate isatinic acid. This intermediate undergoes a highly regioselective condensation with the enolizable ketone (acetophenone) to construct the stable quinoline core[2],[4].

  • Reaction Setup: Dissolve isatin (10 mmol) and acetophenone (10 mmol) in absolute ethanol (30 mL). Add an aqueous solution of KOH (100 mmol)[4].

  • Execution: Heat the mixture under microwave irradiation at 125 °C for 20 minutes, or reflux conventionally for 12 hours[4].

  • Workup & Validation: Cool to room temperature and acidify with concentrated HCl until a precipitate forms. Filter, wash sequentially with water, ethyl acetate, and dichloromethane, then dry[4].

  • Validation Check: Confirm product via IR spectroscopy (broad OH stretch at 3442 cm⁻¹, C=O at 1705 cm⁻¹) and ¹H NMR (DMSO-d6: broad singlet at ~11.38 ppm for COOH)[5]. Expected yield: ~87%[5].

Protocol B: Esterification to Ethyl 2-phenylquinoline-4-carboxylate

Rationale: Converting the carboxylic acid to an ethyl ester protects the acidic proton and creates a reactive electrophilic center for subsequent nucleophilic acyl substitutions (e.g., hydrazinolysis)[5],[3]. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity.

  • Reaction Setup: Suspend PQCA (10 g) in absolute ethanol (150 mL) and carefully add concentrated H₂SO₄ (5 mL)[5].

  • Execution: Reflux the mixture for 6-8 hours. Monitor completion via TLC (using a 0.25 mm silica gel plate, visualized with UV light and ferric chloride)[2],[5].

  • Workup: Pour the cooled mixture over crushed ice in a beaker and render alkaline with ammonia solution. Extract with diethyl ether (3x). Dry the combined ethereal solution over anhydrous sodium sulfate and remove the solvent by distillation[5].

  • Validation Check: The product should present as a yellow oil. Confirm esterification via IR (appearance of ester C=O stretch at 1724 cm⁻¹, disappearance of broad COOH band) and ¹H NMR (CDCl3: appearance of an ethyl quartet at ~4.53 ppm and a triplet at ~1.50 ppm)[5]. Expected yield: ~89%[5].

Protocol C: Hydrazinolysis for ZBG Attachment

Rationale: Hydrazides serve as excellent Zinc-Binding Groups (ZBGs) for class I HDACs (especially HDAC3)[1]. Hydrazine acts as a potent nucleophile, displacing the ethoxy group of the ester to form a carbohydrazide.

  • Reaction Setup: To a solution of ethyl 2-phenylquinoline-4-carboxylate (1 mmol) in ethanol, add hydrazine monohydrate (2 mmol)[3].

  • Execution: Heat the mixture under reflux to 130 °C in a sealed tube for 12 hours[3].

  • Workup: Remove the solvent in vacuo and purify the product by flash column chromatography (5–15% CH3OH/CH2Cl2)[3].

  • Validation Check: IR should show an NHNH2 stretching band at ~3385 cm⁻¹, and ¹H NMR should show the disappearance of the ethyl ester signals, confirming complete conversion[5].

Quantitative Data & Structure-Activity Relationships (SAR)

The versatility of the PQCA scaffold is demonstrated by the diverse biological activities of its derivatives. The table below summarizes key quantitative data extracted from recent pharmacological evaluations.

Derivative ClassTarget / ApplicationKey CompoundQuantitative ResultBiological Outcome
PQCA-Hydroxamic Acid Epigenetic OncologyCompound D28IC₅₀ (HDAC3) = 24.45 µMSelective HDAC3 inhibition; induced G2/M arrest in K562 cells[1],[2].
PQCA-Hydrazide Epigenetic OncologyCompound D29IC₅₀ (HDAC3) = ActiveHDAC3 selectivity against HDAC1, 2, and 6[6],[1].
Quinolone-Triazole AntimicrobialCompound 12-31MIC (E. coli) = VariableDisruption of bacterial cell walls; dependent on lipophilicity,[5].
Amide/Ester Derivatives AntiviralCompound 5CPE Reduction AssayInhibition of EV-D68 2C protein; blocked viral RNA synthesis[3].

Data Interpretation: The SAR indicates that the lipophilicity of the 2-phenylquinoline core is critical for cell membrane penetration (in bacteria) and hydrophobic pocket binding (in HDACs and viral 2C proteins),,[3]. Modifications at the C4-position dictate the specific therapeutic application, proving the ethyl 2-phenylquinoline-4-carboxylate to be an indispensable intermediate in modern drug discovery.

References

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at:[Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • Verbanac, D., et al. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Taylor & Francis. Available at: [Link]

  • Wang, C. L., et al. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). PMC. Available at: [Link]

  • White Rose University Consortium. (2022). Novel iridium complex as a new antimicrobial photodynamic therapy agent. Available at:[Link]

  • Google Patents. US20210244721A1 - Small molecule enterovirus inhibitors and uses thereof.
  • RSC. Ethyl lactate participated three-component dehydrogenative reactions. Available at:[Link]

  • MDPI. Synthesis and Biological Activity of Novel Polyazaheterocyclic Derivatives of Quinine. Available at:[Link]

  • CORE. Alkyl chain functionalised, cyclometalated platinum(II) complexes. Available at: [Link]

  • PMC. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Available at: [Link]

  • Taylor & Francis. Synthesis and evaluation of antibacterial and antioxidant activity... Available at:[Link]

  • PMC. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. Available at:[Link]

Sources

Method

Application Note: Multidimensional Analytical Characterization of Ethyl 2-phenylquinoline-4-carboxylate

Executive Summary Ethyl 2-phenylquinoline-4-carboxylate (often referred to as ethyl cinchophen) is a highly versatile N-heterocyclic scaffold. It serves as a critical intermediate in the synthesis of antibacterial triazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-phenylquinoline-4-carboxylate (often referred to as ethyl cinchophen) is a highly versatile N-heterocyclic scaffold. It serves as a critical intermediate in the synthesis of antibacterial triazole conjugates[1], potent antiviral agents targeting enterovirus D68[2], and luminescent cyclometalated iridium/platinum complexes. Because downstream synthetic success relies heavily on the purity and structural integrity of this quinoline core, rigorous analytical characterization is paramount.

This application note details a comprehensive, field-proven analytical workflow to validate the structure and purity of Ethyl 2-phenylquinoline-4-carboxylate. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC), this guide provides a self-validating framework for drug development professionals and synthetic chemists[3].

Analytical Workflow & Logical Relationships

The characterization of this lipophilic ester requires an orthogonal analytical approach. The workflow below illustrates the integration of spectroscopic and chromatographic techniques to ensure absolute structural confidence.

AnalyticalWorkflow Analyte Ethyl 2-phenylquinoline-4-carboxylate Prep Sample Preparation & Purification Analyte->Prep NMR NMR Spectroscopy (1H & 13C) Prep->NMR MS HRMS (ESI-TOF) Exact Mass Prep->MS FTIR ATR-FTIR Functional Groups Prep->FTIR HPLC HPLC-UV Chromatographic Purity Prep->HPLC Data Data Integration & Structural Validation NMR->Data MS->Data FTIR->Data HPLC->Data

Fig 1: Analytical workflow for characterizing Ethyl 2-phenylquinoline-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the compound's carbon-hydrogen framework. The quinoline core presents a complex, overlapping aromatic region that requires high-field resolution.

Expertise & Causality

Why CDCl₃? Ethyl 2-phenylquinoline-4-carboxylate is a highly lipophilic compound[1]. Deuterated chloroform (CDCl₃) provides optimal solvation, preventing aggregation-induced line broadening that frequently occurs in more polar solvents like DMSO-d₆. Why a 2-second relaxation delay (d1)? The quaternary carbons on the quinoline core (e.g., C-2, C-4, C-8a) lack attached protons, leading to longer T₁ relaxation times. An extended delay ensures accurate integration and sufficient signal-to-noise in the ¹³C spectrum.

Trustworthiness & Self-Validating System

The integration of the ethyl ester protons serves as an internal stoichiometric standard [1]. The quartet at δ 4.53 (2H) and the triplet at δ 1.50 (3H) must integrate precisely against the isolated quinoline H-3 proton (singlet at δ 8.38, 1H). If the ratio deviates from 2:3:1, the system immediately flags incomplete esterification, partial hydrolysis, or the presence of co-eluting aliphatic impurities[3].

Experimental Protocol
  • Weigh 10–15 mg of purified Ethyl 2-phenylquinoline-4-carboxylate into a clean glass vial.

  • Dissolve the sample completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped.

  • Acquire the ¹H NMR spectrum at 400 MHz (spectral width: 12 ppm, 30° pulse angle, d1 = 2s, 16 scans).

  • Acquire the ¹³C NMR spectrum at 100 MHz using a standard proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl₃) [1]

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationStructural Assignment
¹H8.73Doublet (J = 8.7)1HQuinoline Ar-H
¹H8.38Singlet1HQuinoline H-3
¹H8.23–8.19Multiplet3HPhenyl/Quinoline Ar-H
¹H7.76Triplet (J = 7.3)1HQuinoline Ar-H
¹H7.62Triplet (J = 7.3)1HQuinoline Ar-H
¹H7.56–7.52Multiplet3HPhenyl Ar-H
¹H4.53Quartet (J = 7.1)2HEster -CH₂-
¹H1.50Triplet (J = 7.1)3HEster -CH₃
¹³C166.45--Ester C=O
¹³C156.72, 149.22, 138.84, 136.07--Quaternary Ar-C
¹³C130.28, 129.85, 129.68, 128.91, 127.71, 127.46, 125.38, 123.98, 120.19--Aromatic C-H
¹³C61.90--Ester -CH₂-
¹³C14.32--Ester -CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized for rapid, non-destructive confirmation of the ester functional group and the conjugated aromatic system.

Expertise & Causality

Why ATR-FTIR? Ethyl 2-phenylquinoline-4-carboxylate often presents as a thick yellow oil or a low-melting solid depending on ambient conditions and purity[1]. Attenuated Total Reflectance (ATR) avoids the moisture absorption issues inherent to KBr pellet preparation, which could obscure the critical ester C=O stretch.

Trustworthiness & Self-Validating System

The presence of the sharp 1724 cm⁻¹ peak (ester C=O) must be accompanied by the strict absence of a broad O-H stretch (3300–2500 cm⁻¹). If an O-H band is detected, the self-validating logic dictates that the sample has undergone hydrolysis back to the starting material, 2-phenylquinoline-4-carboxylic acid.

Experimental Protocol
  • Clean the ATR crystal (diamond or ZnSe) with a lint-free tissue dampened with isopropanol. Collect an ambient air background spectrum.

  • Deposit a small drop of the sample (if oil) or 2–3 mg of solid directly onto the center of the ATR crystal.

  • If solid, apply the pressure clamp to ensure intimate optical contact.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

  • Clean the crystal immediately after data acquisition using ethyl acetate.

Data Presentation

Table 2: Key FTIR Vibrational Assignments [1]

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
1724StrongC=O stretchingEster carbonyl
1623, 1594MediumC=C / C=N stretchingQuinoline/Phenyl rings
1248, 1193StrongC-O-C stretchingEster alkoxy group
749StrongC-H out-of-plane bendingMono-substituted phenyl ring

High-Resolution Mass Spectrometry (HRMS)

HRMS provides exact mass data to confirm the elemental composition of the synthesized compound.

Expertise & Causality

Why ESI+ Mode? The basic quinoline nitrogen (pKa ~4.5) readily accepts a proton in acidic environments. Therefore, positive-ion Electrospray Ionization (ESI+) is highly efficient for generating the [M+H]⁺ species without inducing excessive in-source fragmentation[2].

Trustworthiness & Self-Validating System

The exact mass of the[M+H]⁺ ion must match the theoretical value (m/z 278.1176) within a <5 ppm error margin. Furthermore, the isotopic distribution (M+1, M+2 peaks) must align with the natural abundance of ¹³C for an 18-carbon system. This dual-check validates the molecular formula C₁₈H₁₅NO₂ independently of the exact mass[3].

Experimental Protocol
  • Prepare a 1 µg/mL stock solution of the analyte in LC-MS grade methanol.

  • Inject 2 µL of the sample into an LC-ESI-TOF mass spectrometer.

  • Utilize a short C18 guard column for flow injection analysis. Use an isocratic mobile phase of 50:50 Methanol:Water containing 0.1% Formic Acid at a flow rate of 0.3 mL/min.

  • Operate the ESI source in positive ion mode: capillary voltage 3.5 kV, desolvation temperature 250 °C, scanning m/z 100–1000.

Data Presentation

Table 3: High-Resolution Mass Spectrometry (HRMS) Data [1]

Ionization ModeFormulaCalculated m/z [M+H]⁺Observed m/zMass Error (ppm)
ESI+ (TOF)C₁₈H₁₆NO₂⁺278.1176278.1180< 5.0

Chromatographic Purity Assessment (HPLC-UV)

To ensure the compound is suitable for downstream biological assays or transition-metal complexation, chromatographic purity must be established.

Expertise & Causality

Why use an acidic modifier? The lone pair on the quinoline nitrogen can interact strongly with residual silanols on a standard C18 stationary phase, causing severe peak tailing. Adding 0.1% Formic Acid to the mobile phase protonates both the silanols and the analyte, ensuring sharp, symmetrical peaks and reproducible retention times[2].

Trustworthiness & Self-Validating System

Injecting a blank followed by a spiked standard ensures that the retention time of the main peak is exclusively due to Ethyl 2-phenylquinoline-4-carboxylate. Diode-array detection (DAD) acts as the self-validator: by extracting UV spectra across the peak width (upslope, apex, downslope), the software calculates a peak purity index. A purity match factor >990 confirms the absence of co-eluting impurities.

Experimental Protocol
  • Column: C18 reversed-phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD scanning from 200–400 nm. Extract the chromatogram at 254 nm to monitor the highly conjugated quinoline core.

  • Injection: 10 µL of a 0.1 mg/mL sample dissolved in Acetonitrile.

References

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles Source: Taylor & Francis (tandfonline.com) URL:1

  • Ethyl lactate participated three-component dehydrogenative reactions: biomass feedstock in diversity oriented quinoline synthesis Source: The Royal Society of Chemistry (rsc.org) URL:3

  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) Source: National Institutes of Health (nih.gov) URL:2

Sources

Technical Notes & Optimization

Troubleshooting

dealing with low reactivity of anilines in quinoline synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and materials science: the low reactivity of electron-deficient anilines during quinoline synthesis.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing field-proven, self-validating protocols to rescue stalled syntheses.

Section 1: Core Mechanisms & FAQs

Q1: Why do anilines with electron-withdrawing groups (EWGs) consistently fail or produce low yields in classical quinoline syntheses (e.g., Skraup, Doebner-Miller)? A1: The failure is fundamentally electronic. EWGs such as nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) withdraw electron density from the aromatic ring via inductive and resonance effects[1]. This causes two critical failures in the reaction cascade:

  • Reduced Nucleophilicity: The lone pair on the amino group becomes less available, severely retarding the initial condensation step (e.g., imine formation or Michael addition to an α,β-unsaturated carbonyl)[1].

  • Deactivated Electrophilic Aromatic Substitution (EAS): The final ring-closure step requires the aromatic ring to attack a tethered electrophile. EWGs deactivate the ortho-position, raising the activation energy barrier for cyclization so high that polymerization or decomposition of the electrophile occurs before the quinoline can form[2].

Q2: How does Lewis acid catalysis specifically overcome this electronic deactivation? A2: If you cannot raise the Highest Occupied Molecular Orbital (HOMO) energy of the deactivated aniline, you must lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile. Strong Lewis acids like BF₃·THF, InCl₃, or Sc(OTf)₃ coordinate directly to the carbonyl oxygen or imine nitrogen of the coupling partner[2],[3]. This hyper-polarizes the electrophilic center, making it susceptible to attack even by highly deactivated, electron-poor anilines.

Q3: Are there alternative pathways that bypass the traditional condensation-cyclization sequence entirely? A3: Yes. When classical methods fail, transition-metal catalysis offers alternative mechanistic pathways. For example, A³-coupling (aldehyde, alkyne, amine) utilizing 1 mol% FeCl₃ under solvent-free conditions forces the formation of a highly reactive propargylamine intermediate, which readily undergoes intramolecular cyclization[4]. Alternatively, hydrogen-borrowing strategies using Mn(II) pincer complexes allow the use of alcohols instead of aldehydes, driving the reaction forward via transient, highly reactive aldehyde intermediates generated in situ[5].

Section 2: Troubleshooting Specific Workflows

Scenario A: Stalled Doebner Reaction with Halo-Anilines
  • Symptom: High recovery of starting aniline; reaction mixture turns into a dark tar with minimal quinoline-4-carboxylic acid formation.

  • Root Cause: The standard Brønsted acid conditions (e.g., HCl or H₂SO₄) are insufficient to activate the aldehyde, leading to pyruvic acid polymerization rather than productive cyclization.

  • Solution: Switch the solvent to acetonitrile (MeCN) and use BF₃·THF (0.28 to 0.5 equivalents) as a targeted Lewis acid[2],[6]. Maintain the temperature strictly at 65°C and add the pyruvic acid dropwise over 3 hours to keep its steady-state concentration low, preventing side-polymerization[6].

Scenario B: Failure of Friedländer Condensation with Deactivated Precursors
  • Symptom: No Schiff base formation observed via TLC/LC-MS.

  • Root Cause: The ortho-carbonyl group sterically and electronically hinders the already deactivated amine[1].

  • Solution: Employ microwave (MW) irradiation combined with a heterogeneous solid acid catalyst. Using K-10 Montmorillonite clay under MW irradiation (175°C for 45-60 min) provides both the extreme thermal energy and the massive surface-area acidic activation required to force the condensation[7]. For exceptionally stubborn ene-amine intermediates, sealing the reaction in phenyl ether and applying MW irradiation at 300°C for 5 minutes can drive the cyclization to completion[8].

Section 3: Quantitative Catalyst Selection Matrix

To streamline your optimization process, consult the following empirical data comparing catalytic strategies for electron-deficient anilines:

Synthetic StrategySubstrate ProfileKey Reaction ConditionsTypical YieldRef
Doebner Modification Halo-anilinesBF₃·THF (0.28 eq), MeCN, 65°C, 24hModerate to Good[6]
Lewis Acid + MW Arylimines + AcrylatesInCl₃, MeCN, MW, 3 min~57%[3]
A³-Coupling 4-Chloroaniline + AlkyneFeCl₃ (1 mol%), Solvent-free, MW90%[4]
Solid Acid + MW Trifluoromethyl anilinesK-10 Montmorillonite, MW 175°C, 1h70–80%[7]
Povarov Reaction Halo-substituted anilinesI₂ (50 mol%), DMSO, 130°C48–68%[9]

Section 4: Self-Validating Experimental Protocol

Microwave-Assisted, Lewis-Acid Catalyzed Quinoline Synthesis This protocol is designed for anilines bearing strong EWGs (-CF₃, -NO₂, -Cl). It utilizes microwave dielectric heating and InCl₃ to force the reaction[3].

  • Step 1: Reagent Preparation. In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the electron-deficient aniline (1.0 mmol) and the electrophilic partner (e.g., substituted acrylate or aldehyde, 1.2 mmol) in anhydrous acetonitrile (2.0 mL).

  • Step 2: Catalyst Loading. Add InCl₃ (20 mol%) swiftly to minimize atmospheric moisture exposure. Seal the vial with a crimp cap.

  • Step 3: Microwave Irradiation. Subject the vial to microwave irradiation. Set the parameters to 150°C for 10 minutes. Causality note: Microwave heating ensures rapid, uniform energy distribution, preventing the localized overheating (and subsequent reactant degradation) common in oil baths.

  • Step 4: Self-Validation & Workup.

    • Validation: Spot the crude mixture on a silica TLC plate against the starting aniline. Electron-deficient anilines are highly UV-active. The complete disappearance of the starting material spot under 254 nm UV light confirms successful imine formation/cyclization.

    • Workup: Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (to quench the Lewis acid) followed by brine[1]. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Section 5: Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical pathways for troubleshooting and the mechanistic bypasses available for unreactive substrates.

G Start Aniline Reactivity Check CheckEWG Has EWG? (-NO2, -CN, -X) Start->CheckEWG Standard Standard Skraup/Doebner (H2SO4, Heat) CheckEWG->Standard No (EDG/Neutral) LowReact Low Nucleophilicity Imine/Michael Addition Fails CheckEWG->LowReact Yes (EWG) Success High Yield Quinoline Standard->Success LewisAcid Lewis Acid Catalysis (BF3·THF, InCl3, Sc(OTf)3) LowReact->LewisAcid Microwave Microwave Irradiation (150-175°C, 10-60 min) LowReact->Microwave TMCatalysis Transition Metal Catalysis (FeCl3, Mn-pincer, A3-Coupling) LowReact->TMCatalysis LewisAcid->Success Microwave->Success TMCatalysis->Success

Troubleshooting workflow for electron-deficient anilines in quinoline synthesis.

G Aldehyde Aldehyde FeCl3 FeCl3 Catalyst (1 mol%) Solvent-Free, MW Aldehyde->FeCl3 Alkyne Terminal Alkyne Alkyne->FeCl3 Aniline EWG-Aniline (Low Reactivity) Aniline->FeCl3 Propargylamine Propargylamine Intermediate (Highly Reactive) FeCl3->Propargylamine Cyclization Intramolecular Cyclization (Lewis Acid Facilitated) Propargylamine->Cyclization Quinoline 2,4-Disubstituted Quinoline (90%+ Yield) Cyclization->Quinoline

A³-coupling pathway utilizing FeCl₃ to bypass classical aniline deactivation.

References

  • Coproduct Promoted Povarov Reaction: Synthesis of Substituted Quinolines from Methyl Ketones, Arylamines, and α-Ketoesters The Journal of Organic Chemistry - ACS Publications[Link]

  • A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3 SciSpace[Link]

  • Evaluation of Novel 4-Aminoquinolines for Treatment of Drug-Resistant Malaria eScholarship.org[Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis PMC - NIH[Link]

  • Rapid Synthesis of Quinoline-4-carboxylic Acid Derivatives from Arylimines and 2-Substituted Acrylates or Acrylamides under Indium(III) Chloride and Microwave Activations ResearchGate[Link]

  • Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Optimization

troubleshooting guide for the synthesis of quinoline derivatives

Welcome to the Heterocyclic Synthesis Support Center. As drug development increasingly relies on the privileged quinoline scaffold for antimalarial, anticancer, and antibacterial agents, mastering its synthesis is critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As drug development increasingly relies on the privileged quinoline scaffold for antimalarial, anticancer, and antibacterial agents, mastering its synthesis is critical. This guide provides researchers and application scientists with field-proven protocols, mechanistic troubleshooting, and self-validating workflows for the most robust quinoline synthesis methodologies: the Skraup, Conrad-Limpach, and Friedländer reactions.

Diagnostics & Method Comparison

Selecting the correct synthetic route is the first step in avoiding downstream failures. The table below summarizes the quantitative parameters, typical yields, and primary mechanistic challenges associated with each major pathway.

Synthesis MethodKey ReactantsCatalyst / ModeratorOptimal Temp.Primary Mechanistic ChallengeTypical Yield
Skraup Aniline, Glycerol, NitrobenzeneH₂SO₄ / FeSO₄100°C – 150°CViolent exothermic runaway; tarring75 – 91%
Conrad-Limpach Aniline, β -KetoesterGlacial Acetic Acid25°C 250°COvercoming cyclization activation energy60 – 95%
Friedländer 2-Aminobenzaldehyde, KetoneNd(NO₃)₃·6H₂O25°C (Room Temp)Ketone self-aldol condensation62 – 94%

Protocol Vault: Self-Validating Methodologies

Do not simply mix reagents; understand the physical chemistry driving the reaction. The following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Moderated Skraup Synthesis

The Skraup synthesis is notorious for violent exotherms that destroy yields. This protocol utilizes an oxygen carrier to throttle the oxidation rate[1][2].

  • Step 1: Reagent Assembly. In a wide-bore reflux setup, combine powdered FeSO₄, "dynamite" glycerol (<0.5% water), aniline, nitrobenzene, and concentrated H₂SO₄[1][2].

    • Causality: FeSO₄ acts as a crucial moderator, functioning as an oxygen carrier to control the oxidation of the dihydroquinoline intermediate. "Dynamite" glycerol must be used because excess water dilutes the acid and lowers the boiling point, stalling the initial dehydration of glycerol to acrolein[2].

  • Step 2: Controlled Initiation. Heat the flask gently with a moving flame or oil bath until bubbling begins, then immediately remove the heat source.

    • Causality: The Michael addition and subsequent cyclization are highly exothermic. The reaction generates enough intrinsic heat to drive itself to completion[1].

  • Step 3: Self-Validation. Observe the reflux. The mixture should vigorously boil on its own. The reaction is successful if, upon cooling, it remains a dark, viscous, but stirrable liquid. If it solidifies into an intractable black mass, localized overheating occurred, leading to glycerol polymerization[1].

Protocol B: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This two-step process relies on strict temperature control to dictate regioselectivity[3][4].

  • Step 1: Kinetic Enamine Formation. To a solution of aniline (1.0 eq) in toluene, add the β -ketoester (1.1 eq) and a catalytic amount of glacial acetic acid. Reflux with a Dean-Stark trap.

    • Causality: The acid protonates the ketone carbonyl, enhancing its electrophilicity. Maintaining a moderate temperature ensures the aniline nitrogen attacks the ketone (kinetic control) rather than the ester (thermodynamic control)[3].

    • Validation: The stoichiometric collection of water in the Dean-Stark trap physically validates the completion of the condensation.

  • Step 2: Thermal Cyclization. Isolate the crude β -aminoacrylate and dissolve it in Dowtherm A or mineral oil. Heat strictly to ~250°C[3][4].

    • Causality: The electrocyclic ring-closing is the rate-determining step. Dowtherm A provides an inert, high-boiling environment necessary to overcome the massive activation energy barrier without degrading the intermediate[3][4].

    • Validation: Upon cooling the mixture to room temperature, the 4-hydroxyquinoline product will spontaneously precipitate, as it is insoluble in cold non-polar solvents[5].

Protocol C: Mild Friedländer Synthesis

Traditional Friedländer syntheses use harsh bases that destroy starting materials. This protocol utilizes a mild Lewis acid[6].

  • Step 1: Catalytic Condensation. Combine 2-aminobenzaldehyde and an α -methylene ketone in ethanol. Add a catalytic amount of Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O][6].

    • Causality: Strong bases promote the self-aldol condensation of the ketone before cross-condensation can occur. Nd(NO₃)₃ acts as a mild, oxophilic Lewis acid that selectively activates the aldehyde for nucleophilic attack, preserving the integrity of the ketone[6].

    • Validation: The reaction proceeds smoothly at room temperature. Complete consumption of the aldehyde spot on TLC within 1–2 hours validates the catalytic efficiency.

Visual Workflows & Reaction Logic

SkraupControl A Aniline + Glycerol + Nitrobenzene + H2SO4 B Dehydration to Acrolein (Highly Exothermic) A->B C Is FeSO4 Moderator Present? B->C D Runaway Oxidation (Tar Formation) C->D No E Controlled Michael Addition & Cyclization C->E Yes F Quinoline Derivative (High Yield) E->F

Workflow of the Skraup synthesis highlighting the critical role of FeSO4 in preventing tar formation.

ConradLimpach Start Aniline + beta-Ketoester TempCheck Condensation Temperature? Start->TempCheck LowTemp Moderate Temp (<80°C) Kinetic Control TempCheck->LowTemp HighTemp High Temp (>100°C) Thermodynamic Control TempCheck->HighTemp Enamine beta-Aminoacrylate (Enamine) LowTemp->Enamine Amide beta-Ketoacetamide (Amide) HighTemp->Amide Cyclize1 Thermal Cyclization (~250°C) Enamine->Cyclize1 Cyclize2 Acidic Cyclization Amide->Cyclize2 Product1 4-Hydroxyquinoline (Conrad-Limpach) Cyclize1->Product1 Product2 2-Hydroxyquinoline (Knorr) Cyclize2->Product2

Temperature-dependent regioselectivity determining Conrad-Limpach vs. Knorr synthesis pathways.

Troubleshooting Knowledge Base (FAQs)

Q1: My Skraup reaction violently boils over and forms an intractable black tar. How do I control this? A1: The oxidation of the dihydroquinoline intermediate by nitrobenzene is highly exothermic. If unmoderated, localized overheating causes the glycerol to polymerize into tar. Solution: You must introduce ferrous sulfate (FeSO₄) to the reaction mixture before heating. It acts as an oxygen-transfer moderator, stretching the oxidation step over a longer, manageable period[1][2]. Furthermore, ensure you are using anhydrous "dynamite" glycerol, as water exacerbates unpredictable boiling[2].

Q2: In the Conrad-Limpach synthesis, I am isolating a 2-hydroxyquinoline (quinolone) instead of the targeted 4-hydroxyquinoline. Why? A2: This is a classic regioselectivity failure known as the Knorr variation. If your initial condensation step is performed at too high a temperature (>100°C), the aniline nitrogen will attack the ester carbonyl instead of the ketone. This forms a thermodynamically stable β -ketoacetamide, which subsequently cyclizes into a 2-hydroxyquinoline. Solution: Strictly maintain moderate temperatures (room temperature to 80°C) during the initial enamine formation to ensure kinetic attack at the ketone carbonyl[3].

Q3: My aniline has a strong electron-withdrawing group (e.g., a nitro group). Why is my Conrad-Limpach cyclization failing? A3: The thermal cyclization step involves an electrophilic attack of the protonated carbonyl group onto the aniline's aromatic ring. Electron-withdrawing groups heavily deactivate the aromatic ring, making it a poor nucleophile. Solution: The activation energy barrier is significantly higher for deactivated rings. You must ensure your solvent (like Dowtherm A) is actively refluxing at ~250°C, and you may need to extend the heating time from 6 hours to 12-24 hours. Alternatively, microwave irradiation can help overcome this barrier[3][5].

Q4: My Friedländer synthesis suffers from low yields, and TLC shows multiple side products. A4: You are likely using a harsh Brønsted acid or strong base (like NaOH) as your catalyst. These reagents readily promote the self-aldol condensation of your α -methylene ketone, consuming your starting material before it can react with the 2-aminobenzaldehyde. Solution: Switch to a mild, oxophilic Lewis acid catalyst such as Neodymium(III) nitrate hexahydrate in ethanol at room temperature to selectively drive the cross-condensation[6].

References

  • Title: Conrad–Limpach synthesis Source: Wikipedia URL:[Link]

  • Title: Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate Source: Organic Chemistry Portal URL: [Link]

  • Title: The 12-l. flask is then connected with the steam-distillation apparatus shown in Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Quinoline-4-Carboxylates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex purification bottlenecks associated with heterocyclic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex purification bottlenecks associated with heterocyclic chemistry. Quinoline-4-carboxylates are highly valuable scaffolds in drug discovery—serving as critical intermediates for antimalarials, kinase inhibitors, and antibiotics[1].

However, their purification is notoriously difficult due to three primary factors: the basicity of the quinoline nitrogen, the generation of closely related regioisomers during synthesis, and the amphoteric (zwitterionic) nature of their carboxylic acid precursors. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these challenges and providing self-validating protocols to ensure your workflows are robust and reproducible.

Section 1: Overcoming Chromatographic Tailing (The "Basic Nitrogen" Problem)

Frequently Asked Questions

Q: Why does my quinoline-4-carboxylate streak from the baseline to the solvent front on a standard silica TLC plate, regardless of the solvent system? A: This is a classic acid-base interaction that leads to chemisorption. Standard silica gel is slightly acidic, which causes strong, sometimes irreversible interactions with the basic nitrogen atom in the quinoline ring[2]. The quinoline nitrogen acts as a Lewis base and hydrogen-bond acceptor, binding tightly to the unshielded silanol (Si-OH) protons on the stationary phase. To resolve this, you must introduce a basic modifier to your mobile phase to pre-saturate and neutralize these acidic sites[2].

Q: I switched to a reverse-phase (C18) HPLC column, but I am still seeing peak tailing. What is the mechanism behind this, and how do I fix it? A: Even on end-capped C18 columns, residual silanols can interact with fully ionized basic analytes like quinolines[3]. If your compound is highly basic and you cannot raise the pH of the mobile phase due to column limitations, the analyte will remain ionized and interact with these residual sites[3]. The solution is to add an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to your isocratic or gradient setup[3]. TFA forms a neutral ion pair with the protonated quinoline, shielding it from silanol interactions and dramatically improving peak symmetry.

Quantitative Data: Mobile Phase Optimization

Table 1: Chromatographic Modifiers for Quinoline Derivatives

Chromatography TypeStationary PhaseRecommended Solvent SystemModifierCausality / Effect
Normal Phase (TLC/Flash) Silica Gel (Acidic)10-50% EtOAc in Hexanes0.5–2.0% Triethylamine (TEA)Neutralizes acidic silanols; prevents basic nitrogen tailing[2].
Normal Phase (Highly Polar) Silica Gel (Acidic)5% Methanol in DCM1–10% Ammonia in MethanolOvercomes strong dipole interactions for highly substituted quinolines[2].
Reverse Phase (HPLC) C18 (End-capped)Acetonitrile / Water0.1% Trifluoroacetic Acid (TFA)Ion-pairs with the protonated quinoline nitrogen, improving peak symmetry[3].
Protocol 1: Modified Normal Phase Chromatography for Quinolines

Self-Validating System: This protocol uses real-time TLC tracking to ensure the column does not become "de-modified" during elution.

  • Solvent Preparation: Prepare your mobile phase (e.g., 80:20 Hexanes:EtOAc) and add exactly 1% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.

  • Column Packing: Slurry pack the silica gel (60-120 mesh) using the TEA-modified mobile phase[4]. Causality: Packing the column with the modifier ensures that all active acidic silanol sites are neutralized before the sample is introduced.

  • Sample Loading: Dilute your crude quinoline-4-carboxylate in a minimum volume of the modified mobile phase. Do not overload the column; mass overload exacerbates tailing[3].

  • Elution & Validation: Run the column. Spot every 3rd fraction on a TLC plate. Validation Check: The spots on the TLC plate should be distinct and round. If tailing begins to reappear in later fractions, the TEA is being depleted; increase the TEA concentration to 1.5% for the remaining elution.

G A Crude Quinoline-4-carboxylate B Standard Silica TLC (Hexanes/EtOAc) A->B C Severe Tailing Observed? (Rf < 0.2 or streaking) B->C D Add 1-2% TEA to Mobile Phase C->D Yes (Normal Phase) E Switch to Reverse Phase (C18) Add 0.1% TFA C->E Yes (Reverse Phase) F Proceed to Flash Chromatography C->F No D->F E->F

Caption: Workflow for resolving quinoline basic nitrogen tailing in chromatography.

Section 2: Regioisomer Resolution (Conrad-Limpach vs. Knorr Variations)

Frequently Asked Questions

Q: I synthesized a quinoline-4-carboxylate via the Conrad-Limpach method, but NMR shows a mixture of two products. Why did this happen, and how do I separate them? A: You are observing the formation of regioisomers due to competing reaction pathways. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester[5]. Under kinetic conditions, the aniline attacks the ketone, eventually yielding the desired 4-quinolone (which tautomerizes to the 4-hydroxyquinoline core)[6]. However, if your reaction temperature was too high (e.g., ~140 °C), thermodynamic conditions take over. The aniline attacks the ester group instead, leading to the Knorr variation product: a 2-hydroxyquinoline[5].

Because these regioisomers share identical molecular weights and similar polarities, normal-phase silica chromatography often fails to separate them. You must utilize reverse-phase (C18) preparative HPLC, where the subtle differences in their hydrophobic surface area and dipole moments allow for baseline resolution.

G A Aniline + β-Ketoester B Kinetic Conditions (Lower Temp) A->B C Thermodynamic Conditions (~140 °C) A->C D Conrad-Limpach Product (4-Hydroxyquinoline) B->D E Knorr Variation Product (2-Hydroxyquinoline) C->E F Reverse-Phase C18 Separation D->F E->F

Caption: Reaction pathways and separation of Conrad-Limpach and Knorr regioisomers.

Section 3: Zwitterion Isolation & Pfitzinger Reaction Byproducts

Frequently Asked Questions

Q: My Pfitzinger reaction yielded a dark, resinous crude mixture. How can I isolate the quinoline-4-carboxylic acid cleanly before I convert it to the carboxylate ester? A: The Pfitzinger condensation (reacting isatin with a ketone in the presence of a strong base) is highly effective but often leaves behind unreacted isatin, intermediate keto-acids, and dark resinous byproducts[1][4]. Because your target intermediate is a carboxylic acid with a basic nitrogen, it is amphoteric (zwitterionic). You can exploit this property using a pH-driven purification strategy[4]. By manipulating the pH, you can force the compound into the aqueous phase to wash away neutral resins, and then precipitate it at its isoelectric point.

Protocol 2: pH-Driven Precipitation of Quinoline-4-carboxylic Acids

Self-Validating System: This protocol relies on precise pH monitoring to ensure maximum recovery of the zwitterionic intermediate before esterification.

  • Alkaline Dissolution: Dissolve the crude Pfitzinger reaction product in an aqueous solution of 1M NaOH[4]. Causality: The strong base deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt, while leaving neutral resinous impurities insoluble in the aqueous phase.

  • Organic Wash: Transfer the basic aqueous solution to a separatory funnel and extract 3 times with a non-polar solvent (e.g., Ethyl Acetate or Diethyl Ether)[4].

    • Validation Check: Spot the organic layer on a TLC plate. You should see the unreacted starting materials (like isatin) moving with the solvent front, confirming their removal[4]. Discard the organic layer.

  • Isoelectric Precipitation: Place the aqueous layer in an ice bath. While stirring vigorously, add 1M HCl dropwise. Monitor the solution continuously with a calibrated pH meter. Stop adding acid when the pH reaches 4.5–5.0.

    • Causality: This specific pH range represents the isoelectric point of most quinoline-4-carboxylic acids. At this pH, the molecule exists as a neutral zwitterion, minimizing its hydration energy and causing it to crash out of solution as a solid precipitate.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with ice-cold water[4]. Dry the purified powder thoroughly under vacuum before proceeding to esterification (e.g., using TMS-diazomethane or EtOH/H+) to yield your final quinoline-4-carboxylate[1].

G A Pfitzinger Reaction Mixture (Isatin + Ketone + KOH) B Aqueous Basic Solution (Quinoline as Carboxylate Salt) A->B C Organic Wash (EtOAc/Ether) Removes Neutral Impurities B->C D Acidify Aqueous Layer (Add HCl to pH 4.5-5.0) C->D E Quinoline-4-carboxylic acid Precipitates (Zwitterion) D->E F Esterification (TMS-diazomethane or EtOH/H+) E->F G Pure Quinoline-4-carboxylate F->G

Caption: pH-dependent isolation of quinoline-4-carboxylic acids and subsequent esterification.

References

  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds , Benchchem. 2

  • Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate , Benchchem. 4

  • Conrad–Limpach synthesis , Wikipedia. 5

  • Quinoline Synthesis: Conrad-Limpach-Knorr , Quimica Organica. 6

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase , PMC (NIH).1

  • Tailing of basic compound : r/CHROMATOGRAPHY , Reddit. 3

Sources

Optimization

Pfitzinger Reaction Technical Support Center: Workup Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the Pfitzinger reaction. The condensation of isatin with an α-methylene carbonyl compound in the presence of a strong base is a cornerstone method for synthesizing substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Pfitzinger reaction. The condensation of isatin with an α-methylene carbonyl compound in the presence of a strong base is a cornerstone method for synthesizing substituted quinoline-4-carboxylic acids[1]. While the reaction itself is highly robust, the workup procedure is notoriously prone to complications such as tar formation, product degradation, and incomplete precipitation[2].

As an Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we explore the causality behind each experimental choice, ensuring your workflow is a self-validating system designed for high purity and yield.

Standardized Experimental Protocol: The "Anti-Tar" Workup

The most common mistake in the Pfitzinger reaction is mixing all reagents simultaneously, which almost universally results in a resinous, intractable tar[3]. To prevent this, the protocol must be staged to ensure complete isatin ring opening before the aldol condensation begins.

Step-by-Step Methodology
  • Isatin Ring Opening (Pre-reaction):

    • Procedure: Dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL). Add isatin (0.0075 mol) to the basic solution. Stir at room temperature for 1 hour[1].

    • Causality: Isatin is prone to self-condensation. Reacting it exclusively with a strong base first hydrolyzes the amide bond to form the stable potassium salt of the keto-acid intermediate (isatinic acid)[1].

    • Validation Cue: The solution will transition from a deep royal purple to a light straw brown. Do not proceed until this color change is complete[3].

  • Condensation:

    • Procedure: Gradually add the desired ketone (0.015 mol). Heat the mixture to reflux (79°C) for 24 hours[1]. Alternatively, microwave irradiation can complete this step in 9 minutes[4].

  • Solvent Removal & Aqueous Dilution:

    • Procedure: Cool to room temperature and remove ethanol via rotary evaporation. Dilute the remaining aqueous residue with distilled water (20 mL)[1].

    • Causality: The target quinoline-4-carboxylic acid is currently in its highly soluble potassium salt form. Removing the organic solvent prevents the final product from remaining dissolved during the precipitation step.

  • Pre-Acidification Organic Extraction (Critical Step):

    • Procedure: Wash the basic aqueous solution vigorously with diethyl ether or ethyl acetate (3 x 15 mL). Discard the organic layer[1][2].

    • Causality: This extracts unreacted ketones, self-condensed ketone byproducts, and neutral impurities. If you skip this step, these impurities will co-precipitate as a sticky brown tar the moment you add acid[2].

  • Acidification & Precipitation:

    • Procedure: Cool the aqueous layer in an ice bath (4°C). Slowly add dilute hydrochloric acid (1M) or glacial acetic acid dropwise until the pH reaches exactly 4.0 to 5.0[1][5].

    • Causality: The free carboxylic acid precipitates at its isoelectric point. Over-acidification (pH < 2) will protonate the quinoline nitrogen, forming a water-soluble hydrochloride salt and drastically reducing your yield.

  • Isolation:

    • Procedure: Collect the pale-yellow solid by vacuum filtration. Wash thoroughly with cold water to remove residual potassium chloride salts, and dry in a vacuum oven[1].

Workflow Visualization

PfitzingerWorkflow N1 1. Isatin Ring Opening (KOH, H2O/EtOH) Purple to Brown N2 2. Carbonyl Addition (Ketone/Aldehyde) N1->N2 N3 3. Condensation (Reflux 24h or MW 9 min) N2->N3 N4 4. Aqueous Dilution & Organic Extraction (Ether) N3->N4 N5 5. Acidification (pH 4-5) (HCl or AcOH in Ice Bath) N4->N5 N6 6. Filtration & Washing (Cold H2O wash) N5->N6 N7 7. Purification (Recrystallization) N6->N7

Caption: Workflow of the Pfitzinger reaction and subsequent isolation procedures.

Quantitative Data: Reaction Parameters

The yield of the Pfitzinger reaction is highly dependent on the heating modality and the stoichiometry of the reagents. Below is a summary of expected outcomes based on optimized parameters[1][2][4].

Reaction ModalityIsatin Eq.Carbonyl Eq.Base SystemReaction TimeExpected YieldWorkup Purity
Conventional Reflux 1.02.033% KOH (aq/EtOH)24 hours60% - 75%Moderate (Requires Et₂O wash)
Microwave Irradiation 1.01.033% KOH (aq)9 minutes80% - 92%High (Fewer thermal byproducts)
Acidic Modification 1.02.0KOH pre-mix, then HCl/TsOH5 - 30 minsVariableLow (Prone to resin formation)

Troubleshooting Guide

TroubleshootingLogic Issue Workup Issue Detected Tar Tar/Resin Formation During Acidification Issue->Tar NoPrecip No Precipitation (Low Yield) Issue->NoPrecip Impure Product Contaminated with Isatin Issue->Impure Sol1 Perform Et2O Extraction Before Acidification Tar->Sol1 Sol2 Adjust pH to exactly 4-5 Avoid Over-acidification NoPrecip->Sol2 Sol3 Ensure Pre-reaction of Isatin + Base (1h) Impure->Sol3

Caption: Logical troubleshooting pathways for common Pfitzinger workup issues.

Q: I am getting a sticky brown tar instead of a crystalline precipitate during acidification. How do I fix this? A: Tar formation is the most common issue and is usually caused by the polymerization of unreacted ketones or the self-condensation of isatin under harsh basic conditions[2]. Actionable Fix: You must perform the pre-acidification organic extraction (Step 4 in the protocol). Washing the basic aqueous layer with diethyl ether removes these neutral polymeric impurities before you lower the pH. Additionally, ensure you are adding your acid dropwise while the flask is submerged in an ice bath; localized heat from the acid-base neutralization can melt the precipitating product into a resin.

Q: My product yield is extremely low, and the solution remains yellow/green after adding acid. Where is my product? A: Your product is likely trapped in the aqueous phase due to improper pH adjustment. Quinoline-4-carboxylic acids are amphoteric to a degree. If the pH is too high (>7), it remains a soluble potassium carboxylate salt. If the pH is too low (<2), the basic nitrogen on the quinoline ring becomes protonated, forming a highly water-soluble hydrochloride salt[2][6]. Actionable Fix: Carefully adjust the pH to exactly 4.0 - 5.0 using a pH meter or Congo Red paper. If you struggle with overshooting the pH using HCl, switch to glacial acetic acid for a gentler, more buffered acidification[1][5].

Q: TLC shows significant unreacted isatin contaminating my final product. How do I remove it? A: Isatin is notoriously difficult to separate from the final quinoline product via recrystallization because their solubility profiles are similar[3]. Actionable Fix: Prevention is the only reliable cure. Ensure you are using an excess of the carbonyl compound (typically 2 equivalents) to drive the reaction to completion[2]. More importantly, ensure the isatin is fully pre-reacted with the KOH solution (indicated by the color change from purple to brown) before the ketone is introduced to the system[1].

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydroxide (NaOH) instead of Potassium Hydroxide (KOH)? A: While NaOH can technically facilitate the ring opening, KOH is the industry standard for a mechanistic reason: the potassium salts of the isatinic acid intermediate and the final quinoline-4-carboxylic acid are significantly more soluble in aqueous ethanol than their sodium counterparts[3]. This ensures a homogeneous reaction mixture and prevents premature precipitation of unreacted intermediates.

Q: Is microwave irradiation actually better than conventional reflux for this reaction? A: Yes. Microwave irradiation drastically reduces the reaction time from 24 hours to approximately 9 minutes[4]. Because the reaction spends less time at elevated temperatures, the thermal degradation of the ketone (which leads to tar) is minimized, resulting in a much cleaner workup profile and higher yields (often >85%)[4].

Q: What is the best solvent for recrystallizing the final product? A: For most standard substituted quinoline-4-carboxylic acids, a hot ethanol/water mixture is highly effective[2]. Dissolve the crude solid in a minimum amount of boiling ethanol, and add hot water dropwise until the solution just becomes cloudy. Allow it to cool slowly to room temperature, then transfer to a 4°C fridge overnight to maximize crystal yield.

References
  • The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness.org. Sciencemadness.org.3

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem. Benchchem.com.1

  • improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9- carboxylic acids from isatins and - Semantic Scholar. Semanticscholar.org. 6

  • The Pfitzinger Synthesis: A Technical Guide to Substituted Quinoline-4-Carboxylic Acids - Benchchem. Benchchem.com. 4

  • Technical Support Center: Optimizing Pfitzinger and Doebner Reactions - Benchchem. Benchchem.com. 2

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. Scribd.com.5

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: Ethyl 2-phenylquinoline-4-carboxylate vs. Traditional Quinolones

As drug development pipelines increasingly look beyond classical antibiotic scaffolds, quinoline derivatives have emerged as versatile pharmacophores. This guide provides an in-depth comparative analysis of Ethyl 2-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly look beyond classical antibiotic scaffolds, quinoline derivatives have emerged as versatile pharmacophores. This guide provides an in-depth comparative analysis of Ethyl 2-phenylquinoline-4-carboxylate (EPQC) —an esterified derivative of cinchophen—against traditional fluoroquinolones. Designed for researchers and application scientists, this guide synthesizes mechanistic divergence, quantitative performance data, and self-validating experimental protocols to support novel therapeutic discovery.

Mechanistic Divergence: Antibacterial vs. Polypharmacological Profiles

Traditional quinolones (e.g., ciprofloxacin, levofloxacin) are strictly characterized by their bactericidal activity. They function as direct inhibitors of bacterial DNA gyrase and topoisomerase IV, preventing DNA supercoiling and leading to fatal double-strand breaks.

In contrast, Ethyl 2-phenylquinoline-4-carboxylate serves as a highly lipophilic, privileged scaffold that diverges significantly from the classical DNA gyrase pathway. By masking the polar carboxylic acid of cinchophen via esterification, EPQC achieves enhanced cellular permeability. This structural modification allows EPQC and its downstream derivatives (such as quinoline-triazole hybrids) to access intracellular targets, exhibiting a broad spectrum of biological activities:

  • Antiviral Activity: Recent structure-activity relationship (SAR) studies have identified EPQC analogs as potent inhibitors of Enterovirus D68 (EV-D68) replication complexes, preventing viral cytopathic effects in neuronal and respiratory cells [1].

  • Antifungal & Antioxidant Activity: When derivatized into 1,2,4-triazole or 1,2,3-triazole hybrids, the EPQC scaffold modulates fungal CYP51 (Sterol 14α-demethylase) and exhibits strong radical scavenging properties [2].

MOA CompoundA Traditional Quinolones (e.g., Ciprofloxacin) TargetA Bacterial DNA Gyrase & Topoisomerase IV CompoundA->TargetA Inhibits CompoundB Ethyl 2-phenylquinoline-4-carboxylate (EPQC) Derivatives TargetB1 Viral Replication Complex (e.g., EV-D68) CompoundB->TargetB1 Inhibits TargetB2 Fungal CYP51 Enzyme CompoundB->TargetB2 Modulates EffectA DNA Cleavage & Bactericidal Effect TargetA->EffectA Induces EffectB1 Inhibition of Viral Cytopathic Effect TargetB1->EffectB1 Prevents EffectB2 Membrane Disruption TargetB2->EffectB2 Induces

Mechanistic divergence between traditional quinolones and EPQC derivatives.

Quantitative Data Presentation

The table below summarizes the biological activity spectrum of traditional fluoroquinolones compared to EPQC and its advanced derivatives, highlighting the shift from targeted antibacterial action to broad-spectrum antiviral and antifungal efficacy.

Compound ClassPrimary Target / MechanismKey IndicationsRepresentative Efficacy (MIC / EC₅₀)Cytotoxicity (CC₅₀) / Selectivity Index (SI)
Traditional Fluoroquinolones (e.g., Ciprofloxacin)Bacterial DNA GyraseGram-positive & Gram-negative infectionsMIC: 0.01 - 2.0 µg/mLHigh Selectivity for Prokaryotic Cells
EPQC-Triazole Hybrids Fungal CYP51 / ROS GenerationFungal infections (e.g., C. albicans)MIC: 12.5 - 50 µg/mLModerate to High Selectivity
EPQC-Derived Antivirals EV-D68 Viral ReplicationEnterovirus D68 (Respiratory/Neuronal)EC₅₀: < 1.0 µMCC₅₀ > 100 µM (SI > 180)

Data synthesized from foundational pharmacological evaluations of quinoline analogs[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail both the chemical synthesis of the EPQC scaffold and the biological evaluation of its derivatives. These methods are designed as self-validating systems, where the physical or biological outputs inherently confirm the success of the preceding steps.

Protocol A: Synthesis of Ethyl 2-phenylquinoline-4-carboxylate (Esterification)

Causality & Rationale: 2-phenylquinoline-4-carboxylic acid (cinchophen) possesses poor lipophilicity due to its polar carboxyl group. Fischer esterification with ethanol not only protects this group for subsequent click-chemistry derivatization but dramatically increases the partition coefficient (logP). This is a critical prerequisite for the molecule to passively diffuse across eukaryotic cell membranes and reach intracellular viral targets.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-phenylquinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (excess, acting as both reactant and solvent).

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise. Causality: H₂SO₄ protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to drive the nucleophilic attack by ethanol.

  • Reflux: Heat the mixture under reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:3).

  • Neutralization & Extraction: Cool the mixture to room temperature and neutralize carefully with saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting yellow oil/solid is Ethyl 2-phenylquinoline-4-carboxylate.

  • Validation: Confirm the structure via IR spectroscopy (appearance of a sharp ester C=O stretch at ~1724 cm⁻¹ and disappearance of the broad carboxylic O-H stretch) and ¹H NMR (appearance of a quartet at ~4.53 ppm and a triplet at ~1.50 ppm for the ethyl group) [3].

Protocol B: Phenotypic Antiviral Screening (Viral Cytopathic Effect Assay)

Causality & Rationale: The Cytopathic Effect (CPE) assay is a highly robust, self-validating phenotypic screen. It measures the ability of EPQC derivatives to protect host cells from virus-induced death. Because the readout relies on host cell viability, any compound that is inherently cytotoxic will result in cell death, thereby registering as a "negative" for viral protection. This intrinsically filters out toxic false positives early in the drug development pipeline.

Step-by-Step Methodology:

  • Cell Seeding: Seed permissive host cells (e.g., A172 or SH-SY5Y cells for EV-D68) in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the EPQC derivative in assay medium. Add the compounds to the cells 1 hour prior to viral infection.

  • Viral Infection: Infect the cells with EV-D68 at a multiplicity of infection (MOI) of 0.1. Include virus-only controls (fully cytopathic) and cell-only controls (100% viability).

  • Incubation: Incubate the plates for 72–96 hours until the virus-only control shows >90% cytopathic effect (cell rounding, detachment).

  • Viability Quantification: Add a cell viability reagent (e.g., CellTiter-Glo or MTS). Causality: These reagents measure intracellular ATP or mitochondrial reductase activity, which are only present in living cells.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for antiviral activity and the half-maximal cytotoxic concentration (CC₅₀) from uninfected, compound-treated wells. Determine the Selectivity Index (SI = CC₅₀ / EC₅₀) [1].

Workflow Step1 Synthesis: Esterification (Cinchophen + EtOH + H2SO4) Step2 Purification & Characterization (NMR, IR, Mass Spec) Step1->Step2 Step3 Derivatization (e.g., Triazole Hybrids) Step2->Step3 Step4A Antiviral Assay (CPE Assay on EV-D68) Step3->Step4A Step4B Antimicrobial Assay (Broth Microdilution MIC) Step3->Step4B Step5 Data Analysis & Hit ID (EC50, CC50, Selectivity Index) Step4A->Step5 Step4B->Step5

Experimental workflow for the synthesis and biological evaluation of EPQC.

References

  • Wang J, et al. "Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)." PubMed Central (PMC).[Link]

  • Chabhadiya, et al. "Design, Synthesis, and Evaluation of Quinoline‐1,2,3‐Triazole Hybrids as CYP51 Inhibitors: In Silico Study and In Vitro Antimicrobial Assessment." ChemistrySelect.[Link]

  • "Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, from antimala...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, from antimalarial agents like chloroquine to modern anticancer drugs.[1] The efficient construction of this privileged heterocycle is therefore of paramount importance. While classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational, they are often plagued by harsh reaction conditions, low yields, and significant byproduct formation.[2][3]

This guide provides an in-depth comparison of modern catalytic systems designed to overcome these limitations. We will dissect the efficacy of various catalysts, grounded in experimental data, to provide a clear, objective framework for selecting the optimal synthetic strategy. Our focus is on the causality behind catalyst choice, ensuring that every protocol is a self-validating system for achieving high-yield, high-purity quinoline derivatives.

The Landscape of Catalysis in Quinoline Synthesis

The choice of catalyst is the most critical parameter in modern quinoline synthesis, dictating the reaction mechanism, efficiency, and substrate scope. Catalysts can be broadly categorized into several classes, each with distinct advantages and modes of action. The selection process often involves a trade-off between cost, reactivity, and environmental impact.

G cluster_input Synthetic Goal cluster_catalyst Catalyst Selection cluster_reaction Reaction & Optimization cluster_output Final Protocol Start Define Target Quinoline Structure Br Brønsted Acids (p-TsOH, H2SO4, Heterogeneous) Start->Br Choose Catalyst Class based on precursors Le Lewis Acids (In(OTf)3, MgCl2, FeCl3) Start->Le Choose Catalyst Class based on precursors Tm Transition Metals (Pd, Cu, Fe, Co, Ni, Ru) Start->Tm Choose Catalyst Class based on precursors Or Organocatalysts (Amines, Chiral Catalysts) Start->Or Choose Catalyst Class based on precursors Na Nanocatalysts (High Surface Area, Recyclable) Start->Na Choose Catalyst Class based on precursors Opt Screen Catalyst Library & Optimize Conditions (Temp, Solvent, Time) Br->Opt Le->Opt Tm->Opt Or->Opt Na->Opt Ana Analyze Yield & Purity (TLC, HPLC, NMR) Opt->Ana Iterative Process Ana->Opt Sub-optimal? Final Scale-up & Final Product Ana->Final Optimal?

Caption: Workflow for selecting and optimizing a catalyst for quinoline synthesis.

Brønsted & Lewis Acid Catalysis: The Workhorses

Acid catalysis is the most traditional approach, primarily utilized in the Friedländer, Doebner-von Miller, and Combes reactions.[2][4] The fundamental principle involves the activation of a carbonyl group, facilitating nucleophilic attack and the subsequent cyclization and dehydration steps to form the quinoline ring.

2.1. Brønsted Acids

Brønsted acids, or proton donors (e.g., p-toluenesulfonic acid, H₂SO₄, TFA), are effective and inexpensive catalysts.[5][6] However, their use in homogeneous form often necessitates high temperatures and can lead to side reactions, such as the polymerization of α,β-unsaturated carbonyl substrates in the Doebner-von Miller reaction.[2][7]

A significant advancement in this area is the development of heterogeneous solid acid catalysts. Materials like Nafion (a sulfonic acid-functionalized polymer) or Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) offer milder reaction conditions, simplified product isolation, and excellent catalyst recyclability, aligning with the principles of green chemistry.[8][9]

2.2. Lewis Acids

Lewis acids (e.g., ZnCl₂, FeCl₃, In(OTf)₃, MgCl₂) catalyze reactions by accepting an electron pair, typically from a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[2][5][10] They are particularly effective in the Friedländer synthesis.[5] Indium(III) triflate, for instance, has emerged as a highly effective catalyst for promoting the selective formation of the Friedländer product under solvent-free conditions.[10] While potent, many Lewis acids are sensitive to moisture, requiring strictly anhydrous conditions for optimal performance.[2]

G A 2-Aminoaryl Aldehyde/Ketone I3 Aldol Addition Product A->I3 B α-Methylene Carbonyl Cat H⁺ (Brønsted) or Mⁿ⁺ (Lewis Acid) B->Cat Activation I2 Enamine/ Enol Intermediate B->I2 I1 Activated Carbonyl Cat->I1 Activation I1->I3 Aldol Condensation I2->I3 I4 Cyclized Intermediate (Dihydroquinolineol) I3->I4 Intramolecular Cyclization P Substituted Quinoline I4->P Dehydration H2O H₂O I4->H2O G A 2-Aminobenzyl Alcohol Cat [M]-Cat (e.g., Cu, Fe, Ru) A->Cat -H₂ H2 H₂ A->H2 B Ketone/ Secondary Alcohol B->Cat -H₂ I3 α,β-Unsaturated Ketone B->I3 B->H2 I2 Aldehyde/ Ketone Cat->I2 Dehydrogenation I1 [M]-H Intermediate I2->I3 Base-mediated Aldol Condensation P Substituted Quinoline I3->P Intramolecular Cyclodehydration

Caption: Mechanism of transition metal-catalyzed dehydrogenative coupling.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, "green" alternative to metal-based systems, avoiding issues of metal toxicity and contamination. [11]These reactions utilize small organic molecules to catalyze transformations. In the context of the Friedländer synthesis, cyclic secondary amines like pyrrolidine and its derivatives have proven to be highly effective. [12][13]The mechanism typically involves the formation of an enamine or iminium ion intermediate, which facilitates the key bond-forming steps under mild conditions. [12]Organocatalysis is also at the forefront of asymmetric synthesis, enabling the production of chiral quinoline derivatives with high enantioselectivity. [14]

Comparative Performance of Selected Catalysts

The following table summarizes experimental data for various catalytic systems, providing a direct comparison of their efficacy in quinoline synthesis.

Catalyst SystemSynthesis MethodSubstratesTemp (°C)Time (h)Yield (%)Reference
Brønsted Acids
p-TsOHFriedländer2-Aminoaryl ketone, β-ketoester800.5-2up to 99%[5]
g-C₃N₄-SO₃HFriedländer2-Aminoaryl ketone, acetylacetone1004up to 98%[8]
Lewis Acids
MgCl₂·6H₂OFriedländer2-Aminoaryl ketone, β-ketoester800.5-2up to 99%[5]
In(OTf)₃Friedländer2-Aminobenzophenone, ethyl acetoacetate80192%[10]
Ceric Ammonium NitrateFriedländer2-Aminoaryl ketone, dicarbonylAmbient0.75up to 98%[15]
Transition Metals
Ru-NNN Pincer ComplexDehydrogenative Coupling2-Aminobenzyl alcohol, sec-alcohol1206up to 96%[16]
Single-Atom IronDehydrogenative CouplingAmino alcohol, ketone13012up to 99%[17]
Cu(II)-Pincer ComplexDehydrogenative Coupling2-Aminobenzyl alcohol, ketone11024up to 85%[18]
Pd(OAc)₂Oxidative AnnulationAniline, allylbenzene11024up to 81%[19]
Organocatalysts
PyrrolidineFriedländer2-Aminonicotinaldehyde, methyl ketone702391%[13]
Taurine3-Component ReactionIsatoic anhydride, aldehyde, amineReflux2-4up to 94%[20]
Recommended Experimental Protocols
Protocol 1: Efficient Lewis Acid-Catalyzed Friedländer Synthesis

This protocol, adapted from the work of Tu et al., utilizes magnesium chloride as an inexpensive, efficient, and environmentally friendly Lewis acid catalyst. [5]

  • Reaction Setup: To a round-bottom flask, add the 2-aminoarylketone (1.0 mmol), the β-ketoester or ketone (1.2 mmol), MgCl₂·6H₂O (0.02 g, 10 mol%), and ethanol (5 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted quinoline.

Protocol 2: Copper-Catalyzed Dehydrogenative Coupling

This protocol, based on the work of Paul and coworkers, demonstrates a sustainable approach using an earth-abundant copper catalyst. [18]

  • Catalyst Preparation: The Cu(II)-pincer complex catalyst [CuLCl₂] can be prepared according to the literature procedure. [18]2. Reaction Setup: In a sealed tube, combine the 2-aminobenzyl alcohol (0.5 mmol), the ketone (0.6 mmol), the Cu(II)-pincer catalyst (6.0 mol%), and NaOH (0.7 equiv.) in toluene (3 mL).

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C for 24 hours under an air atmosphere.

  • Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to yield the desired quinoline derivative.

Conclusion

The synthesis of quinolines has evolved far beyond the classical name reactions. Modern catalysis provides a diverse and powerful toolkit to construct these vital heterocycles with greater efficiency, milder conditions, and broader functional group tolerance. Transition metal catalysts, particularly those based on earth-abundant metals like iron and copper, offer highly atom-economical dehydrogenative pathways. Concurrently, heterogeneous acid catalysts and organocatalysts are driving the field towards more sustainable and environmentally benign processes. The choice of catalyst is no longer just a matter of feasibility but a strategic decision that balances efficiency, cost, and green chemistry principles. By understanding the mechanisms and comparative efficacy presented in this guide, researchers can make more informed decisions to accelerate their discovery and development programs.

References
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). IIP Series.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science. Retrieved March 11, 2026, from [Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. (2023). ProQuest. Retrieved March 11, 2026, from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). PubMed. Retrieved March 11, 2026, from [Link]

  • A plausible mechanism for the synthesis of quinolines by catalyst. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing. Retrieved March 11, 2026, from [Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). PMC. Retrieved March 11, 2026, from [Link]

  • Catalytic pathway for quinoline synthesis. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Metal-free quinoline synthesis via Brønsted acid-promoted cyclization of ene-ynamides. (2024). Organic & Biomolecular Chemistry. Retrieved March 11, 2026, from [Link]

  • Copper Catalyzed Sustainable Synthesis Of Quinolines. (2020). ijstr.org. Retrieved March 11, 2026, from [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI. Retrieved March 11, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. Retrieved March 11, 2026, from [Link]

  • Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. (2018). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega. Retrieved March 11, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers. Retrieved March 11, 2026, from [Link]

  • Organocatalyst-based synthesis of 1,4-dihydroquinolines. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Organocatalyzed Synthesis of Functionalized Quinolines. (2020). PubMed. Retrieved March 11, 2026, from [Link]

  • Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. (2023). RSC Publishing. Retrieved March 11, 2026, from [Link]

  • Lewis Acid Catalyzed Dehydrogenative Coupling of Tertiary Propargylic Alcohols with Quinoline N-Oxides. (2017). The Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Lewis acid‐catalyzed Friedländer quinoline synthesis. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Asymmetric organocatalytic synthesis of complex cyclopenta[b]quinoline derivatives. (2015). Beilstein Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). New Journal of Chemistry. Retrieved March 11, 2026, from [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (2003). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Quinoline synthesis from glycerol (Skraup synthesis). (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (2003). The Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved March 11, 2026, from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). PMC. Retrieved March 11, 2026, from [Link]

Sources

Validation

Translational Profiling of Ethyl 2-phenylquinoline-4-carboxylate Analogs: Bridging the In Vitro to In Vivo Efficacy Gap

Executive Summary: The Privileged Scaffold Ethyl 2-phenylquinoline-4-carboxylate (E2PQ4C) and its derivatives represent a highly versatile, privileged scaffold in modern medicinal chemistry. By acting as a modular buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

Ethyl 2-phenylquinoline-4-carboxylate (E2PQ4C) and its derivatives represent a highly versatile, privileged scaffold in modern medicinal chemistry. By acting as a modular building block, the E2PQ4C core has been successfully derivatized to yield potent antiviral agents against Enterovirus D68 (EV-D68)[1], novel antibacterial conjugates[2], and highly effective cyclometallated iridium complexes for targeted cancer phototherapy[3].

However, evaluating these analogs requires a rigorous understanding of the translational gap. An analog exhibiting sub-micromolar potency in a biochemical assay often faces severe pharmacokinetic (PK) liabilities in vivo. This guide provides an objective comparison of the in vitro and in vivo performance of E2PQ4C analogs, detailing the causality behind experimental workflows and establishing self-validating protocols for robust drug development.

Mechanistic Rationale & Pathway Dynamics

The biological activity of E2PQ4C analogs is highly dependent on functional group substitutions at the 2-, 4-, and 6-positions of the quinoline ring.

  • Antiviral Activity: Analogs synthesized via hydrazine monohydrate coupling target the viral 2C protein of EV-D68, stabilizing the protein and blocking the viral replication complex[1].

  • Anticancer Activity: When utilized as C^N ligands in iridium complexes, these analogs selectively accumulate in the lysosomes of cancer cells. Upon light activation, they trigger massive Reactive Oxygen Species (ROS) generation, leading to apoptotic cell death[3].

MOA E2PQ4C E2PQ4C Analogs Viral2C Viral 2C Protein E2PQ4C->Viral2C Binds Lysosome Lysosomal Uptake E2PQ4C->Lysosome Targets RepComplex Replication Block Viral2C->RepComplex Inhibits ROS ROS Generation Lysosome->ROS Photo-activation Apoptosis Apoptosis ROS->Apoptosis Oxidative Stress

Mechanistic pathways of E2PQ4C analogs in viral inhibition and targeted cancer cell apoptosis.

Comparative In Vitro Activity Profiling

In vitro assays provide the foundational structure-activity relationship (SAR) data necessary to identify lead compounds. The table below summarizes the in vitro performance of various E2PQ4C analogs against their respective targets.

Table 1: In Vitro Performance of E2PQ4C Derivatives

Compound ClassTarget / DiseasePrimary AssayIn Vitro PotencySelectivity Index (SI)
Dibucaine Analogs (e.g., 12a)EV-D68 (Viral)Cytopathic Effect (CPE)EC₅₀ < 1 μM[1]> 180[1]
Ir(III) Complexes (e.g., Complex 2)4T1-luc2 (Breast Cancer)MTT Viability AssayIC₅₀ = 0.27 μM (48h)[3]High (No lymphocyte toxicity)[3]
Triazole Conjugates S. aureus (Bacterial)Broth MicrodilutionMIC = 4–16 μg/mL[2]Moderate
Oxadiazole Hybrids MAO-A / MAO-BEnzyme InhibitionIC₅₀ = ~0.84 nM[4]High (MAO-B selective)[4]
The Causality of In Vitro Success

The exceptional in vitro potency of these analogs is driven by the lipophilic nature of the quinoline core, which facilitates rapid cell membrane penetration[4]. For instance, the Ir(III) complexes achieve nanomolar IC₅₀ values because the E2PQ4C ligand enhances lysosomal targeting, a critical step for localized ROS generation[3].

The Translational Gap: In Vitro vs. In Vivo Realities

A critical failure point in drug development occurs when in vitro hits fail to replicate their efficacy in living organisms. For E2PQ4C analogs, this translational gap is governed by three primary factors:

  • Intestinal Absorption & Bioavailability: While a compound may easily penetrate a monolayer of cells in a petri dish, oral administration requires surviving the gastrointestinal tract. CaCo-2 permeability assays are utilized as an in vitro proxy to predict in vivo intestinal absorption[4].

  • Metabolic Clearance: The quinoline core is susceptible to hepatic oxidation. Analogs that show sub-micromolar EC₅₀ values might have an in vivo half-life of mere minutes if rapidly degraded by Cytochrome P450 enzymes.

  • Protein Binding: High lipophilicity often results in >99% plasma protein binding, leaving an insufficient fraction of unbound (free) drug to exert a therapeutic effect at the target tissue.

Workflow Synth Synthesis InVitro In Vitro Assays Synth->InVitro ADME ADME Profiling InVitro->ADME InVivoPK In Vivo PK ADME->InVivoPK InVivoPK->Synth Feedback InVivoPD In Vivo Efficacy InVivoPK->InVivoPD

Translational workflow bridging in vitro screening to in vivo pharmacokinetic efficacy models.

In Vivo Success Stories

Despite these hurdles, optimized E2PQ4C derivatives have demonstrated remarkable in vivo translation. The pyrazole-based cyclometallated iridium complexes exhibited minimal in vivo toxicity in BALB/c mice while completely outperforming clinically employed drugs against vascularized 4T1-luc2 tumors[3]. Similarly, future efforts for the EV-D68 antiviral analogs are heavily focused on optimizing these exact in vivo pharmacokinetic properties to ensure efficacy in mouse models[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls that mathematically or biologically prove the assay's validity before the data is even analyzed.

Protocol A: In Vitro Viral Cytopathic Effect (CPE) Assay (EV-D68)

This assay determines the concentration of an E2PQ4C analog required to protect cells from virus-induced death[1].

  • Cell Seeding: Seed RD (Rhabdomyosarcoma) cells in a 96-well plate at 2×104 cells/well. Incubate overnight at 37°C.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the E2PQ4C analog (starting at 50 μM).

  • Viral Infection: Infect the cells with EV-D68 at a Multiplicity of Infection (MOI) of 0.1.

  • Treatment: Immediately add the diluted compounds to the infected cells.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent to measure ATP levels (directly proportional to viable cells) via luminescence.

  • Self-Validation Mechanism: The plate must include a "Mock-Infected Control" (100% viability) and a "Vehicle-Treated Infected Control" (0% viability). The assay is strictly validated by calculating the Z'-factor. If Z′<0.5 , the plate is discarded due to unacceptable variance, ensuring that any observed antiviral activity is a true pharmacological effect rather than assay noise.

Protocol B: In Vivo Efficacy Model (4T1-luc2 Breast Cancer)

This protocol evaluates the chemotherapeutic and photodynamic efficacy of E2PQ4C-Iridium complexes in vivo[3].

  • Tumor Inoculation: Subcutaneously inject 1×105 bioluminescent 4T1-luc2 cells into the right flank of female BALB/c mice.

  • Randomization: Once tumors reach ~100 mm³ (approx. day 7), randomize mice into groups (n=6): Vehicle, Standard Drug, E2PQ4C-Complex (Dark), and E2PQ4C-Complex (Light irradiated).

  • Dosing: Administer the E2PQ4C complex intravenously via the tail vein.

  • Photodynamic Therapy (PDT): For the irradiated group, expose the tumor site to a 660 nm laser (100 mW/cm²) for 10 minutes, 4 hours post-injection.

  • Longitudinal Tracking: Monitor tumor progression every 3 days using an In Vivo Imaging System (IVIS) to quantify bioluminescence.

  • Self-Validation Mechanism: The use of luciferase-expressing (luc2) cells allows for non-invasive, longitudinal tracking of the exact same cohort of mice over time. By normalizing each mouse's tumor bioluminescence to its own Day 0 baseline, the protocol internally controls for inter-subject physiological differences, drastically increasing the statistical power and trustworthiness of the efficacy data.

Conclusion

The transition of Ethyl 2-phenylquinoline-4-carboxylate analogs from in vitro hits to in vivo leads requires a meticulous balance of structural optimization. While their inherent lipophilicity drives exceptional in vitro target engagement—whether stabilizing EV-D68 viral proteins[1] or inducing ROS in cancer lysosomes[3]—success ultimately depends on iterative PK/PD feedback loops. By employing self-validating protocols, researchers can confidently bridge the translational gap, moving these privileged scaffolds closer to clinical utility.

References

  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)
  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles Source: Taylor & Francis URL
  • Synthetic ease and exceptional in vivo performance of pyrazole-based cyclometallated iridium complexes Source: RSC Publishing URL
  • Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase Source: MDPI URL

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Safety & Regulatory Compliance

Safety

Ethyl 2-phenylquinoline-4-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical’s behavior, lineag...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical’s behavior, lineage, and environmental impact.

Ethyl 2-phenylquinoline-4-carboxylate (also known as cinchophen ethyl ester or epqcH) is a versatile building block widely utilized in the synthesis of luminescent iridium(III) metallosurfactants[1] and potent antiviral agents targeting enterovirus D68 (EV-D68)[2]. However, because it is an ester derivative of cinchophen—a compound historically withdrawn due to severe hepatotoxicity (drug-induced liver injury)[3]—its disposal must be managed with strict, self-validating protocols to prevent environmental release and occupational exposure.

Here is the comprehensive, field-proven guide to the operational handling and proper disposal of ethyl 2-phenylquinoline-4-carboxylate.

Physicochemical Parameters & Logistical Implications

To design a safe disposal plan, we must first analyze the compound's physical properties. The data below dictates our choice of containment materials, spill response solvents, and final destruction methods.

PropertyValueCausality in Waste Management
CAS Number 4420-46-6[4]Primary identifier required for hazardous waste manifests.
Molecular Formula C18​H15​NO2​ [4]The nitrogen atom in the quinoline ring dictates that high-temperature incineration must utilize NOx​ scrubbers.
Molecular Weight 277.32 g/mol [4]High mass indicates low vapor pressure at room temperature, minimizing inhalation risks unless aerosolized as a dust.
Melting Point 58–59 °C[4]Can exist as a supercooled oil or a crystalline solid depending on ambient conditions and purity[5]; requires temperature-aware handling.
Solubility Profile Soluble in EtOH, CHCl3​ , DMSO[5]Highly lipophilic. Dictates the use of ethanol-based solutions for surface decontamination rather than pure water.

Operational Plan: Waste Segregation & Containment

Proper segregation prevents dangerous cross-reactions and reduces disposal costs. Because ethyl 2-phenylquinoline-4-carboxylate is synthesized via the esterification of 2-phenylquinoline-4-carboxylic acid in refluxing ethanol with concentrated sulfuric acid[6], waste streams often contain highly reactive residual reagents.

  • Primary Containment: Always use High-Density Polyethylene (HDPE) or amber glass carboys. Causality: HDPE prevents the permeation of this lipophilic ester. Amber glass is critical if the waste contains downstream transition-metal complexes (such as Ir(III) derivatives), which can be highly photosensitive and degrade under UV light to form reactive intermediates[1].

  • Waste Classification: Route pure compound or ethanol/DMSO solutions to the "Non-Halogenated Organic Waste" stream. If dichloromethane (DCM) or chloroform was used during extraction or column chromatography, the entire mixture must be routed to the "Halogenated Organic Waste" stream.

Standard Operating Procedures (SOPs)

SOP 1: Neutralization and Containment of Reaction Mother Liquors

This protocol ensures that acidic waste from the esterification process does not cause hazardous pressurization or unwanted hydrolysis during storage.

  • Thermal Equilibration: Allow the crude reaction mixture to cool completely to ambient temperature (20–25 °C). Causality: Neutralization is exothermic; starting at room temperature prevents solvent boil-off.

  • pH Adjustment (Validation Step): Place the mixture in an ice bath. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise under vigorous magnetic stirring. Monitor the pH continuously using a calibrated pH meter. Cease addition when the pH stabilizes strictly between 6.5 and 7.5.

    • Mechanistic Note: Neutralizing the residual H2​SO4​ prevents the acid-catalyzed hydrolysis of the ester back into the highly hepatotoxic cinchophen parent compound during waste storage[3].

  • Phase Separation: Transfer the neutralized mixture to a separatory funnel. Isolate the organic layer containing the ester waste.

  • Final Routing: Transfer the organic layer to the appropriately labeled hazardous waste carboy. Leave the cap slightly loose for 12 hours in a vented fume hood to allow any residual CO2​ gas to escape before final sealing.

SOP 2: Spill Response and Surface Decontamination

A self-validating protocol for accidental releases.

  • Isolation & PPE: Immediately restrict access to the spill zone. Personnel must don double nitrile gloves, a fitted lab coat, and splash-proof safety goggles. Causality: The compound's lipophilicity allows it to easily penetrate single-layer latex gloves.

  • Physical Containment:

    • For Solids: Use a static-free brush to gently sweep the crystalline solid into a designated hazardous waste container. Causality: Avoiding static prevents the ignition of residual solvent vapors and minimizes the aerosolization of the biologically active powder.

    • For Liquids: Surround and cover the liquid with an inert, non-combustible absorbent like diatomaceous earth.

  • Chemical Decontamination: Wash the affected surface with a 70:30 (v/v) mixture of ethanol and water. Causality: The ester is highly soluble in ethanol but poorly soluble in pure water[5]; the 30% aqueous component raises the flash point of the cleaning solution, ensuring operational safety while maintaining solvency.

  • Validation of Decontamination: If the spilled ester was already complexed with a metal to form a luminescent metallosurfactant[1], illuminate the cleaned area with a handheld UV lamp (365 nm). The complete absence of photoluminescence visually validates the total removal of the chemical.

Waste Management Workflow

The following logic tree dictates the immediate operational decisions required upon generating waste containing ethyl 2-phenylquinoline-4-carboxylate.

G Start Waste Generation: Ethyl 2-phenylquinoline-4-carboxylate State Determine Physical State (Solid vs. Solution) Start->State Solid Solid Waste (Crystalline/Powder) State->Solid Solution Liquid Waste (in DMSO/EtOH/DCM) State->Solution SegSolid Segregate into Solid Hazardous Waste Solid->SegSolid SegLiq Segregate into Solvent Waste Stream* Solution->SegLiq *Route to Halogenated if DCM/CHCl3 used Contain Secondary Containment (HDPE/Amber Glass) SegSolid->Contain SegLiq->Contain Incinerate High-Temp Incineration (NOx Scrubbing Required) Contain->Incinerate

Workflow for the segregation, containment, and disposal of ethyl 2-phenylquinoline-4-carboxylate.

Final Destruction: Incineration Logistics

Ethyl 2-phenylquinoline-4-carboxylate must never be disposed of in municipal waste or flushed down the drain. Its lipophilicity allows it to bioaccumulate, posing a severe risk to aquatic ecosystems.

The only acceptable method of final destruction is high-temperature commercial incineration . Because the quinoline ring is highly stable and contains nitrogen, the incineration facility must be explicitly equipped with NOx​ scrubbing technology to capture nitrogen oxides generated during combustion, preventing toxic atmospheric emissions. Ensure your institutional waste manifest clearly denotes the presence of "Nitrogen-containing heterocyclic aromatics" to guarantee it is routed to the correct incinerator type.

Sources

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